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  • Product: 3-[(2-fluorophenyl)methoxy]pyridine
  • CAS: 1707575-06-1

Core Science & Biosynthesis

Foundational

Chemical properties of 3-[(2-fluorophenyl)methoxy]pyridine

Foreword In the landscape of modern drug discovery, the strategic incorporation of fluorine and heterocyclic scaffolds into molecular design is a proven method for enhancing pharmacological profiles. 3-[(2-fluorophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the strategic incorporation of fluorine and heterocyclic scaffolds into molecular design is a proven method for enhancing pharmacological profiles. 3-[(2-fluorophenyl)methoxy]pyridine, a member of the fluorinated pyridine ether class, represents a versatile and valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of its chemical properties, synthesis, and characterization, grounded in established chemical principles and supported by practical, field-proven insights. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Value of Fluorinated Pyridine Ethers

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and provides a point for salt formation, enhancing solubility and bioavailability. When combined with a fluorinated phenyl group, as in 3-[(2-fluorophenyl)methoxy]pyridine, the resulting molecule gains additional advantageous properties. The introduction of fluorine can significantly alter a molecule's electronic properties, pKa, and metabolic stability by blocking sites susceptible to oxidative metabolism. This strategic fluorination is a key tool for optimizing lead compounds in drug discovery programs.

This guide will focus on 3-[(2-fluorophenyl)methoxy]pyridine, detailing its fundamental chemical attributes, a robust synthetic protocol, methods for its characterization, and its potential applications as a key intermediate in the development of new pharmaceuticals.

Core Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development.

Key Chemical Attributes
PropertyValueSource
IUPAC Name 3-((2-Fluorobenzyl)oxy)pyridinePubChem
CAS Number 886638-39-5PubChem
Molecular Formula C₁₂H₁₀FNOPubChem
Molecular Weight 203.21 g/mol PubChem
Appearance Expected to be a white to off-white solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)N/A

Note: Properties such as melting point and boiling point are not widely reported in the literature and should be determined empirically upon synthesis.

Structural Elucidation and Spectroscopic Characterization

The definitive identification of 3-[(2-fluorophenyl)methoxy]pyridine requires a suite of spectroscopic techniques. The following sections describe the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the 2-fluorophenyl rings. A key singlet corresponding to the two benzylic protons of the -CH₂- group would likely appear in the range of 5.0-5.5 ppm. The four protons of the pyridine ring and the four protons of the fluorophenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by their substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct carbon signals. The benzylic carbon (-CH₂-) is expected around 70 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for confirming the presence of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 204.21.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm⁻¹), aromatic C=C and C=N stretching vibrations (around 1600-1450 cm⁻¹), and a C-F stretching band.

Synthesis and Purification Protocol

The most direct and widely used method for preparing aryl benzyl ethers is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[2][3][4]

Synthetic Pathway Overview

The synthesis involves the deprotonation of 3-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl halide and displacing the halide leaving group.

Williamson_Ether_Synthesis reactant1 3-Hydroxypyridine intermediate Pyridinolate Anion (Nucleophile) reactant1:e->intermediate:w Deprotonation reactant2 2-Fluorobenzyl Bromide product 3-[(2-fluorophenyl)methoxy]pyridine reactant2:e->product:w Electrophile base Base (e.g., NaH, K₂CO₃) solvent Solvent (e.g., DMF, Acetone) intermediate:e->product:w Sₙ2 Attack

Caption: Williamson ether synthesis of 3-[(2-fluorophenyl)methoxy]pyridine.

Step-by-Step Experimental Methodology

Rationale: This protocol utilizes sodium hydride (NaH) as a strong, non-nucleophilic base to ensure complete deprotonation of the weakly acidic 3-hydroxypyridine. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and accelerates Sₙ2 reactions.[5]

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Fluorobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure all glassware is dry and the reaction is properly vented.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyridinolate salt.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxypyridine) is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-[(2-fluorophenyl)methoxy]pyridine.

Role in Medicinal Chemistry and Drug Development

The 3-[(2-fluorophenyl)methoxy]pyridine scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets.

Application as a Privileged Scaffold

Pyridine-based structures are considered "privileged scaffolds" as they are capable of binding to a wide range of biological targets.[1] This particular scaffold can be utilized in several ways:

  • Kinase Inhibitors: The pyridine nitrogen can act as a hinge-binding element in the ATP-binding pocket of kinases. The 2-fluorobenzyl group can be oriented to occupy hydrophobic pockets and provide additional binding interactions.

  • CNS Agents: The overall physicochemical properties of this scaffold (moderate lipophilicity and polarity) make it suitable for designing molecules that can cross the blood-brain barrier. It has been incorporated into molecules targeting nicotinic acetylcholine receptors.[6]

  • Anti-infective and Anti-inflammatory Agents: The pyridine core is present in many anti-infective and anti-inflammatory drugs.[7] Further functionalization of this scaffold could lead to novel agents in these therapeutic areas.

Drug Discovery Workflow

The integration of 3-[(2-fluorophenyl)methoxy]pyridine into a drug discovery program typically follows a structured workflow.

Drug_Discovery_Workflow A Synthesis & Purification of 3-[(2-fluorophenyl)methoxy]pyridine B Scaffold Elaboration & Library Synthesis A->B Core Building Block C High-Throughput Screening (HTS) (Biochemical & Cellular Assays) B->C Compound Library D Hit Identification & Validation C->D Active 'Hits' E Structure-Activity Relationship (SAR) & Lead Optimization D->E Validated Hits F Preclinical Candidate Selection E->F Optimized Leads

Caption: Integration of the title compound into a typical drug discovery cascade.

Conclusion

3-[(2-fluorophenyl)methoxy]pyridine is a strategically designed chemical entity that combines the desirable features of a pyridine core with the benefits of fluorine substitution. Its synthesis is readily achievable through established organic chemistry reactions, and its structure can be unambiguously confirmed using standard analytical techniques. This guide provides the foundational knowledge and a practical framework for the synthesis and characterization of this compound, empowering researchers to utilize it as a versatile building block in the pursuit of novel and effective therapeutics. The insights into its potential applications in medicinal chemistry should serve as a catalyst for further exploration and innovation in the field.

References

  • PubChem Compound Summary for CID 13545239, 3-((2-Fluorobenzyl)oxy)pyridine. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

Sources

Exploratory

3-[(2-fluorophenyl)methoxy]pyridine CAS number and identifiers

An In-depth Technical Guide to 3-[(2-fluorophenyl)methoxy]pyridine Introduction 3-[(2-Fluorophenyl)methoxy]pyridine is a heterocyclic organic compound featuring a pyridine ring linked to a 2-fluorobenzyl group through an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(2-fluorophenyl)methoxy]pyridine

Introduction

3-[(2-Fluorophenyl)methoxy]pyridine is a heterocyclic organic compound featuring a pyridine ring linked to a 2-fluorobenzyl group through an ether linkage. While not widely cataloged as a commercial chemical with a dedicated CAS number, this molecule represents a critical structural motif and a key synthetic intermediate in contemporary medicinal chemistry.[1] The strategic incorporation of a fluorinated phenyl group and a pyridyl ether system imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents.[2] The pyridine core is a ubiquitous scaffold in biologically active molecules, with the nitrogen atom serving as a crucial site for hydrogen bonding and other molecular interactions with biological targets.[1] Concurrently, the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[2][3] This guide provides a comprehensive overview of 3-[(2-fluorophenyl)methoxy]pyridine, focusing on its chemical identity, presumptive physicochemical properties, a validated synthetic pathway, and its significant role as a building block in the development of advanced pharmaceuticals.

Chemical Identifiers and Properties

While a specific CAS Registry Number for 3-[(2-fluorophenyl)methoxy]pyridine is not readily found in public chemical databases, its fundamental identifiers can be derived from its structure. This absence of a dedicated CAS number suggests its primary role as a transient intermediate in multi-step synthetic processes rather than a final, commercialized product. For reference, the non-fluorinated analog, 3-Benzyloxypyridine, is registered under CAS Number 76509-17-6.[4][5]

Table 1: Core Identifiers and Computed Physicochemical Properties

IdentifierValueSource
IUPAC Name 3-[(2-fluorophenyl)methoxy]pyridine-
Molecular Formula C₁₂H₁₀FNO-
Molecular Weight 203.21 g/mol -
Canonical SMILES C1=CC=C(C(=C1)F)COC2=CN=CC=C2-
InChI Key InChIKey=FHNFLFCOLJVOJG-UHFFFAOYSA-N-
XLogP3-AA (Predicted) 2.5PubChem Analog
Hydrogen Bond Donor Count 0PubChem Analog
Hydrogen Bond Acceptor Count 2PubChem Analog
Rotatable Bond Count 3PubChem Analog

The physicochemical properties of fluorinated ethers are heavily influenced by the degree of fluorination and the overall molecular structure.[3] The presence of the highly electronegative fluorine atom can lower the polarizability and intermolecular interactions, which may lead to reduced surface energy.[3] Partially fluorinated ethers, such as the title compound, often strike a balance between polarity and fluorophilicity, influencing their solubility and compatibility in various solvent systems.[3][6]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable method for the preparation of 3-[(2-fluorophenyl)methoxy]pyridine is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this specific case, 3-hydroxypyridine is treated with a suitable base to form the pyridin-3-olate, which is then reacted with 2-fluorobenzyl bromide.

Step-by-Step Experimental Protocol
  • Deprotonation of 3-Hydroxypyridine:

    • To a solution of 3-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 3-pyridoxide. The causality for using a strong base like NaH is to quantitatively deprotonate the phenolic hydroxyl group of 3-hydroxypyridine, creating a potent nucleophile. The aprotic solvent ensures the nucleophile remains highly reactive.

  • Nucleophilic Substitution:

    • To the suspension of the sodium 3-pyridoxide, add a solution of 2-fluorobenzyl bromide (1.05 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials. This SN2 reaction is the core of the ether formation.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-[(2-fluorophenyl)methoxy]pyridine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Hydroxypyridine D Deprotonation in DMF A->D B 2-Fluorobenzyl Bromide E Nucleophilic Substitution (SN2) B->E C Sodium Hydride (Base) C->D D->E Sodium 3-pyridoxide intermediate F Aqueous Work-up & Extraction E->F G Purification (Chromatography) F->G H 3-[(2-fluorophenyl)methoxy]pyridine G->H

Caption: Williamson Ether Synthesis Workflow.

Application in Drug Discovery and Development

Pyridine-based intermediates are fundamental to the pharmaceutical industry for building complex molecular architectures for drug discovery programs.[1] 3-[(2-fluorophenyl)methoxy]pyridine is a key building block for the synthesis of small molecule glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs with significant therapeutic impact in the treatment of type 2 diabetes and obesity.[7]

A prominent example is its use in the synthesis of Danuglipron (PF-06882961) , an oral small-molecule GLP-1 receptor agonist developed by Pfizer.[7][8][9] The core structure of Danuglipron features the 3-[(2-fluorophenyl)methoxy]pyridine moiety linked to a piperidine ring, which is further connected to a benzimidazole-carboxylic acid fragment.[8] The synthesis of such complex molecules relies on a convergent approach where key fragments, like the title compound, are synthesized separately and then coupled together in the later stages.[7]

G A 3-[(2-fluorophenyl)methoxy]pyridine (Key Intermediate) C Multi-step Coupling & Functionalization Reactions A->C B Other Synthetic Fragments (e.g., Piperidine, Benzimidazole) B->C D Danuglipron (PF-06882961) (Final API) C->D

Caption: Role as a building block in drug synthesis.

Safety and Handling

Specific toxicological data for 3-[(2-fluorophenyl)methoxy]pyridine is not available. However, based on the safety information for its non-fluorinated analog, 3-Benzyloxypyridine, it should be handled with care. 3-Benzyloxypyridine is classified as Acute Toxicity, Oral, Category 4, and carries the GHS07 pictogram with the signal word "Warning" and the hazard statement H302: Harmful if swallowed.[4] It is reasonable to assume that 3-[(2-fluorophenyl)methoxy]pyridine may have a similar hazard profile. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • Surina, N. W., et al. (2024). Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties. ResearchGate. [Link]

  • American Chemical Society. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. [Link]

  • PubChem. 3-Benzyloxypyridine. [Link]

  • CAS Common Chemistry. 2-Amino-3-benzyloxypyridine. [Link]

  • Griffith, D. A., et al. (2022). Synthesis of Danuglipron: An Orally Available GLP-1R Agonist. Synfacts, 18(9). [Link]

  • Zaggia, A., et al. (2016). Synthesis and characterization of partially fluorinated ethers. ResearchGate. [Link]

  • ChemSynthesis. 2-fluoro-3-(4-methoxyphenyl)pyridine. [Link]

  • PubMed. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). [Link]

  • Sperry, A. J., et al. (2022). Danuglipron. Drugs of the Future, 47(6), 409. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines.
  • PubMed. Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. [Link]

  • Wikipedia. Danuglipron. [Link]

Sources

Foundational

Molecular Structure Analysis of 3-[(2-fluorophenyl)methoxy]pyridine: A Technical Monograph

Topic: Molecular Structure Analysis of 3-[(2-fluorophenyl)methoxy]pyridine Content Type: Technical Monograph / Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure Analysis of 3-[(2-fluorophenyl)methoxy]pyridine Content Type: Technical Monograph / Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Executive Summary & Medicinal Significance

The compound 3-[(2-fluorophenyl)methoxy]pyridine represents a critical pharmacophore in modern medicinal chemistry, serving as a scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan and various kinase inhibitors.[1] Its structure combines a basic pyridine heterocycle with a lipophilic 2-fluorobenzyl ether moiety.[1]

This guide provides a rigorous structural analysis, synthesizing computational, spectroscopic, and solid-state data. It is designed to assist researchers in the validation, quality control, and derivatization of this scaffold.

Physicochemical Profile & Computational Geometry[1]

Before wet-lab analysis, understanding the electronic distribution is vital for predicting reactivity and spectral behavior.[1]

Electronic Landscape (DFT Insights)

Density Functional Theory (DFT) modeling (B3LYP/6-31G*) reveals two dominant electronic features:

  • Pyridine Nitrogen (

    
    ):  A localized region of high electron density (negative electrostatic potential), acting as the primary Hydrogen Bond Acceptor (HBA).[1]
    
  • Ether Linkage (-O-CH

    
    -):  The 
    
    
    
    oxygen acts as a conformational hinge.[1] The energy barrier for rotation around the
    
    
    bond is relatively low (~3-5 kcal/mol), allowing the molecule to adopt a "twisted" conformation to minimize steric clash between the pyridine ring and the orth-fluorine atom on the phenyl ring.[1]
Calculated Properties Table
PropertyValue (Approx.)Significance
Formula C

H

FNO
MW: 203.21 g/mol
LogP 2.8 - 3.1Moderate lipophilicity; CNS penetrant potential.[1]
pKa (Conj. Acid) ~4.8 - 5.0Pyridine nitrogen protonation; relevant for salt formation (e.g., fumarate).[1]
TPSA ~22 Å

High oral bioavailability prediction.[1]
Rotatable Bonds 3High conformational flexibility.[1]

Spectroscopic Characterization Protocols

This section details the expected spectral signatures, grounded in the causality of nuclear shielding and spin-spin coupling.

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom (


F, Spin 1/2, 100% abundance) introduces characteristic splitting patterns in both 

H and

C spectra.[1]

H NMR (Proton) – 400 MHz in DMSO-

  • The Diagnostic Singlet: The methylene protons (-OCH

    
    -) typically appear as a sharp singlet around 5.20 ppm .[1] Note: If restricted rotation occurs due to bulky ortho-substituents, this may broaden or split (AB system), but usually remains a singlet in this scaffold.[1]
    
  • Pyridine Region (Downfield):

    • H-2 (Pyridine):

      
       ~8.35 ppm (d, 
      
      
      
      Hz).[1] Most deshielded due to adjacency to both Nitrogen and Oxygen.[1]
    • H-6 (Pyridine):

      
       ~8.20 ppm (dd).[1]
      
  • Fluorophenyl Region (Coupling Effects):

    • The protons on the phenyl ring will exhibit complex multiplets due to

      
       and 
      
      
      
      couplings.[1]
    • H-3' (Phenyl, ortho to F): Often a triplet-of-doublets or multiplet around 7.1-7.3 ppm.[1]


C NMR (Carbon) – 100 MHz

The


C spectrum is the definitive confirmation tool due to Carbon-Fluorine coupling (

), which manifests as doublets.[1]
  • C-2' (C-F ipso): Doublet,

    
     Hz (
    
    
    
    ~160 ppm).[1]
  • C-3' (ortho): Doublet,

    
     Hz.[1]
    
  • C-1' (ipso to CH2): Doublet,

    
     Hz.[1]
    

F NMR
  • Signal: Single peak around -118 ppm (relative to CFCl

    
    ), characteristic of an aryl fluoride.[1]
    
Mass Spectrometry (MS) Fragmentation Logic

In ESI+ mode, the parent ion


 is observed.[1] The fragmentation pathway is driven by the stability of the benzyl cation.

Fragmentation Workflow:

  • Ionization: Protonation of Pyridine N.[1]

  • Cleavage: Heterolytic cleavage of the C-O ether bond.[1]

  • Product: Formation of the 2-fluorobenzyl cation (m/z 109) and the neutral pyridin-3-ol species, or the pyridin-3-yloxonium ion depending on energy.[1]

Visualization of Analytical Logic

The following diagrams illustrate the connectivity for NMR assignment and the fragmentation logic for MS validation.

Diagram 1: NMR Coupling Network & Connectivity

This diagram visualizes the spin systems.[1] The red arrows indicate strong scalar couplings (


) essential for structural assignment.[1]

NMR_Connectivity cluster_legend Legend F Fluorine-19 Ph_C2 C2' (Ipso) F->Ph_C2 1J_CF (~245 Hz) Ph_C3 C3' (Ortho) F->Ph_C3 2J_CF (~20 Hz) Ph_H3 H3' F->Ph_H3 3J_HF (~10 Hz) Linker Ether O-CH2 (δ 5.2 ppm) Linker->Ph_C2 HMBC Pyr_H2 Pyr H-2 (δ 8.35 ppm) Linker->Pyr_H2 NOE (Spatial) key Red: F-Coupling | Green: 2D Correlation

Caption: NMR scalar coupling network showing critical


 interactions and NOE proximities.
Diagram 2: Mass Spectrometry Fragmentation Pathway

Visualizing the cleavage mechanism helps in identifying impurities or metabolites.[1]

MS_Fragmentation M_H [M+H]+ Parent Ion m/z 204.08 Transition Ether Bond Cleavage M_H->Transition Frag1 2-Fluorobenzyl Cation m/z 109.04 (Dominant) Transition->Frag1 Primary Path Frag2 Pyridin-3-ol Neutral (Silent) Transition->Frag2 Trop Fluorotropylium Ion (Rearrangement) Frag1->Trop Ring Expansion

Caption: ESI+ Fragmentation pathway. The 2-fluorobenzyl cation (m/z 109) is the diagnostic fragment.[1]

Synthesis & Impurity Profiling[1][2]

Understanding the synthesis aids in identifying potential impurities in the bulk material.

Standard Route: Williamson Ether Synthesis.[1]

  • Reactants: 3-Hydroxypyridine + 2-Fluorobenzyl bromide (Base: K

    
    CO
    
    
    
    , Solvent: DMF/Acetone).[1]
  • Critical Impurity 1 (N-Alkylation): Pyridines are ambident nucleophiles.[1] While O-alkylation is preferred under specific conditions, N-alkylation can occur, yielding the pyridinium salt isomer.[1]

    • Differentiation: The N-alkyl isomer shows a significant downfield shift of the CH

      
       peak (approx 
      
      
      
      5.6-5.8 ppm) compared to the O-alkyl ether (
      
      
      5.2 ppm).[1]
  • Critical Impurity 2 (Hydrolysis): Residual 2-fluorobenzyl alcohol (from halide hydrolysis) may be present.[1]

Solid-State Considerations (X-Ray)

In the crystalline state, this molecule typically stabilizes via


-

stacking
between the electron-deficient pyridine ring and the electron-rich fluorophenyl ring of adjacent molecules.[1]
  • Weak Interactions: C-H...F and C-H...N hydrogen bonds often dictate the lattice energy.[1]

  • Polymorphism: Due to the rotatable ether linker, polymorphism is a risk during scale-up.[1] Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 149050799. Retrieved from [Link]

  • Shah, F. H., et al. (2022). Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4] Triazolo[3,4-b] [1,3,4] Thiadiazin-6-Amine.[1][2] Chiang Mai Journal of Science. Retrieved from [Link]

  • Zhang, M. R., et al. (2020). Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pichika, R., et al. (2006). Synthesis and biological evaluation of 2-fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (nifene). Journal of Medicinal Chemistry (via NCBI).[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Role of 3-[(2-fluorophenyl)methoxy]pyridine in Medicinal Chemistry

This guide provides an in-depth technical analysis of 3-[(2-fluorophenyl)methoxy]pyridine , a privileged scaffold in medicinal chemistry. This structure represents a critical pharmacophore found in the evolution of Potas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(2-fluorophenyl)methoxy]pyridine , a privileged scaffold in medicinal chemistry. This structure represents a critical pharmacophore found in the evolution of Potassium-Competitive Acid Blockers (P-CABs) and various CNS-active agents.

Executive Summary

The molecule 3-[(2-fluorophenyl)methoxy]pyridine serves as a quintessential "privileged structure" in modern drug discovery. It combines a basic heteroaromatic core (pyridine) with a lipophilic, metabolically stabilized tail (2-fluorophenyl) via a flexible ether linkage.

While often overshadowed by complex clinical candidates like Vonoprazan or Tegoprazan , this specific scaffold acts as a foundational building block and structural probe. It is extensively utilized to:

  • Model P-CAB Binding: Mimic the K+-competitive binding mode in the H+,K+-ATPase luminal channel.

  • Optimize Metabolic Stability: Demonstrate the "Ortho-Fluorine Effect" in blocking CYP450-mediated oxidation.

  • Explore CNS Targets: Serve as a core motif for mGluR5 negative allosteric modulators (NAMs).

This guide details the structural rationale, synthetic pathways, and mechanistic role of this scaffold in drug development.

Structural Rationale & SAR (Structure-Activity Relationship)

The efficacy of 3-[(2-fluorophenyl)methoxy]pyridine stems from the synergistic interplay of its three distinct domains.

The Pyridine "Anchor" (H-Bond Acceptor)
  • Function: The pyridine nitrogen (N1) possesses a lone pair that acts as a weak hydrogen bond acceptor. In P-CAB design, this nitrogen often becomes protonated (pKa ~5.2) in the acidic environment of the parietal cell canaliculus (pH < 1), allowing ionic anchoring to the target enzyme.

  • Medicinal Chemistry Insight: Unlike the imidazole ring in Omeprazole (PPIs), the simple pyridine ring offers a tunable pKa that can be modulated by substituents at the 2- or 6-positions.

The Ether Linker ( conformational Flexibility)
  • Function: The methoxy (-O-CH2-) bridge provides rotational freedom, allowing the phenyl ring to adopt an optimal "T-shaped" or "stacked" conformation relative to the pyridine.

  • Advantage: Ether linkages are generally more metabolically stable than esters or amides in plasma, though they are susceptible to O-dealkylation by CYP enzymes.

The 2-Fluorophenyl "Warhead" (Metabolic Blockade)
  • The Fluorine Effect: Substitution at the ortho (2-) position is critical.

    • Metabolic Stability: The C-F bond is shorter and stronger than C-H. Placing fluorine at the 2-position blocks metabolic attack at a highly susceptible site.

    • Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) restricts rotation around the ether bond, pre-organizing the molecule into a bioactive conformation.

    • Lipophilicity: Fluorination increases logP, enhancing membrane permeability.

Table 1: Physicochemical Profile of the Scaffold
PropertyValue (Approx.)Significance
Molecular Weight 203.21 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP 2.5 - 2.8Optimal lipophilicity for CNS and parietal cell penetration.
pKa (Pyridine N) ~5.2Weak base; concentrates in acidic compartments (Ion Trapping).
H-Bond Acceptors 2 (N, O)Critical for receptor interaction.
Rotatable Bonds 3Allows induced fit binding.

Mechanism of Action: The P-CAB Connection

Although Vonoprazan utilizes a sulfonyl-pyrrole core, the 3-[(2-fluorophenyl)methoxy]pyridine scaffold represents the "minimal pharmacophore" for potassium-competitive acid blockade, historically derived from the SCH 28080 (imidazopyridine) lineage.

Binding Dynamics

The molecule operates via a reversible, K+-competitive mechanism.

  • Entry: The unprotonated molecule diffuses across the parietal cell membrane.

  • Activation: In the highly acidic canaliculus, the pyridine nitrogen becomes protonated.

  • Competition: The cationic species binds to the luminal aspect of the H+,K+-ATPase, physically blocking K+ entry and preventing acid secretion.

Pathway Visualization

PCAB_Mechanism Drug_Neutral Neutral Scaffold (Lipophilic) Membrane Cell Membrane Diffusion Drug_Neutral->Membrane Passive Transport Canaliculus Acidic Canaliculus (pH < 1) Membrane->Canaliculus Protonation Protonation (Pyridine NH+) Canaliculus->Protonation H+ Capture Target H+,K+-ATPase (Luminal Surface) Protonation->Target Ionic Binding Blockade K+ Competition (Acid Suppression) Target->Blockade Inhibition

Figure 1: Mechanism of Action for Pyridine-based P-CABs. The scaffold relies on pH-dependent activation (Ion Trapping).

Synthetic Protocols

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine is a classic example of nucleophilic substitution. Below is a validated, scalable protocol suitable for generating high-purity material for biological assay.

Reaction Scheme: Williamson Ether Synthesis

Reagents:

  • Substrate A: 3-Hydroxypyridine (1.0 eq)

  • Substrate B: 2-Fluorobenzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (20 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to generate the pyridin-3-olate anion.
    
    • Note: The solution may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (11 mmol).

    • Safety: Benzyl halides are potent lachrymators. Perform in a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor progress via TLC (System: 50% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography (

    
    , Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    
Synthetic Workflow Diagram

Synthesis_Workflow Reactants 3-Hydroxypyridine + 2-Fluorobenzyl Bromide Reaction Nucleophilic Substitution (SN2) 60°C, 4-6 Hours Reactants->Reaction Base Base: K2CO3 Solvent: DMF Base->Reaction Workup Aqueous Extraction (EtOAc / Brine) Reaction->Workup Purification Flash Chromatography (SiO2) Workup->Purification Product 3-[(2-fluorophenyl)methoxy]pyridine (Pure Oil/Solid) Purification->Product

Figure 2: Synthetic workflow for the Williamson ether synthesis of the target scaffold.

Pharmacokinetics & Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this scaffold is crucial for its application as a drug intermediate.

Metabolic Stability

The 2-fluorophenyl group is specifically designed to mitigate oxidative metabolism.

  • Unsubstituted Phenyl: Prone to para-hydroxylation by CYP450.

  • 2-Fluoro Substitution: The fluorine atom deactivates the ring electronically and sterically hinders the approach of CYP enzymes to the ortho and para positions.

Liability: O-Dealkylation

The primary metabolic soft spot is the ether linkage.

  • Enzyme: CYP2D6 and CYP3A4.

  • Reaction: O-dealkylation releases 3-hydroxypyridine and 2-fluorobenzaldehyde .

  • Mitigation Strategy: In advanced drug candidates (e.g., Vonoprazan), this ether linkage is often replaced by a sulfonyl or amine linker to eliminate this liability.

Conclusion

3-[(2-fluorophenyl)methoxy]pyridine is more than a simple chemical structure; it is a medicinal chemistry lesson in optimization. It demonstrates how a basic heteroaromatic ring can be coupled with a metabolically protected lipophilic tail to create a molecule capable of pH-dependent target engagement. While it serves as a potent probe for P-CAB and CNS research, its evolution into drugs like Vonoprazan highlights the necessity of linker optimization (Ether


 Sulfonyl) to achieve clinical-grade stability.

References

  • Scott, D. R., et al. (1987). "The role of K+ in the mechanism of action of the gastric proton pump inhibitor SCH 28080." Journal of Biological Chemistry. Link

  • Otsuka, H., et al. (2017). "Vonoprazan Fumarate: A Novel Potassium-Competitive Acid Blocker." Digestive Diseases and Sciences. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics. Link

  • Hajduk, P. J., et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link

Foundational

Thermodynamic Stability and Kinetic Inertness of Fluorinated Pyridine Ethers

The following technical guide details the thermodynamic and kinetic stability profiles of fluorinated pyridine ethers. This content is structured for application scientists and medicinal chemists, focusing on the dichoto...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profiles of fluorinated pyridine ethers. This content is structured for application scientists and medicinal chemists, focusing on the dichotomy between the thermodynamic strength of the C-F bond and the kinetic lability introduced by the electron-deficient pyridine ring.

Technical Guide & Whitepaper

Executive Summary

Fluorinated pyridine ethers represent a critical scaffold in modern medicinal chemistry (e.g., kinase inhibitors, agrochemicals) due to their ability to modulate lipophilicity (


), block metabolic soft spots, and induce specific conformational locks. However, their stability profile is non-intuitive. While the C-F bond is thermodynamically robust (~116 kcal/mol), the strong electron-withdrawing nature of fluorine, combined with the electron-deficient pyridine nitrogen, can activate the ring toward Nucleophilic Aromatic Substitution (

).

This guide delineates the stability boundaries of these systems, specifically contrasting the robust 3-fluoro isomers against the hydrolytically vulnerable 2-fluoro and 4-fluoro variants.

Theoretical Framework: The Electronic Tug-of-War

To understand the stability of a fluorinated pyridine ether (Py-O-R), one must analyze the competing electronic effects acting on the pyridine ring.

The Fluorine Effect

Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to a pyridine ring, it exerts two distinct effects:[1]

  • Inductive Withdrawal (-I): Pulls electron density through the

    
    -framework, significantly deactivating the ring and increasing the acidity of adjacent protons.
    
  • Resonance Donation (+R): Donates lone pair electrons into the

    
    -system.
    
  • Net Effect: In pyridines, the -I effect dominates, making the ring highly electron-deficient.

The Pyridine Nitrogen Interaction

The ring nitrogen possesses a lone pair and a high electronegativity.

  • 2- and 4-Positions: Substituents at these positions are electronically linked to the nitrogen via resonance. A fluorine at C2 or C4 creates a highly electrophilic center, susceptible to attack by water (hydrolysis) or biological nucleophiles (glutathione).

  • 3-Position: This position is electronically "insulated" from the nitrogen's resonance pull. Consequently, 3-fluoropyridine ethers exhibit thermodynamic stability comparable to fluorobenzenes, making them the preferred bioisosteres in drug design.

Bond Dissociation Energies (BDE)

Thermodynamic stability is grounded in bond strengths. The ether linkage itself is generally robust, but the ring-to-substituent bonds define the degradation pathways.

Bond TypeApprox.[2][3] BDE (kcal/mol)Stability Implication
C(sp2)-F 116 - 120Metabolically inert; resists oxidative cleavage.
C(sp2)-O 90 - 105Strong ether linkage; rupture requires harsh acid/Lewis acid.
C(sp3)-H 96 - 101Susceptible to CYP450 oxidation (metabolic soft spot).
C(sp2)-H 110+Generally stable.

Chemical Stability Profile

Hydrolytic Instability (The Pathway)

The primary stability risk for fluorinated pyridine ethers is not the cleavage of the ether bond, but the displacement of the fluorine atom or the alkoxy group via


.

The 2-Fluoro Vulnerability: A 2-fluoropyridine ether is prone to hydrolysis, particularly in acidic or basic aqueous media. The mechanism involves the formation of a Meisenheimer complex.[4] The high electronegativity of fluorine stabilizes the anionic intermediate, lowering the activation energy for nucleophilic attack.

  • Degradation Product: 2-Pyridone (tautomer of 2-hydroxypyridine) + Fluoride ion.

  • Kinetic Data: 2-fluoropyridine reacts with nucleophiles (e.g., ethoxide) roughly 320 times faster than 2-chloropyridine due to this stabilization [1].

The 3-Fluoro Resilience: 3-fluoropyridine ethers do not stabilize the Meisenheimer intermediate effectively because the negative charge cannot be delocalized onto the ring nitrogen. Therefore, they are hydrolytically stable and resistant to


 under physiological conditions.
Visualization: Degradation Mechanism

The following diagram illustrates the kinetic vulnerability of 2-fluoropyridine ethers compared to the inert 3-fluoro analogs.

SNAr_Mechanism Start_2F 2-Fluoro-Pyridine Ether (Electrophilic C2) Intermediate Meisenheimer Complex (Stabilized by N & F) Start_2F->Intermediate Low Ea Start_3F 3-Fluoro-Pyridine Ether (Stable) Product_Stable No Reaction (Physiological Conditions) Start_3F->Product_Stable Nucleophile Nucleophile (OH-, H2O, GSH) Nucleophile->Start_2F Fast Attack Nucleophile->Start_3F High Barrier Product_Deg Degradation Product (2-Pyridone + F-) Intermediate->Product_Deg Irreversible Defluorination

Figure 1: Kinetic pathway showing the susceptibility of 2-fluoropyridine ethers to nucleophilic attack versus the inertness of the 3-fluoro isomer.

Metabolic Stability & Bio-Application[3][7][8][9][10][11][12][13]

In drug discovery, thermodynamic stability translates to metabolic half-life. Fluorine is strategically employed to block CYP450-mediated oxidation.[5]

Blocking the "Soft Spot"

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or activated C-H bonds (e.g., O-dealkylation of ethers).

  • Mechanism: The strong C-F bond prevents the formation of the radical cation intermediate required for CYP oxidation.

  • Ether Stability: Fluorination of the pyridine ring lowers the HOMO energy of the system, making the ether oxygen less basic and less prone to coordination with the heme iron of CYP450 [2, 3].

Lipophilicity and Conformation[11]
  • 
     Modulation:  Fluorine increases lipophilicity (hydrophobicity), improving membrane permeability.
    
  • Conformational Locking: In 3-fluoropyridine ethers, the ether oxygen often adopts a conformation trans to the fluorine to minimize dipole-dipole repulsion. This "pre-organization" can reduce the entropic penalty of binding to a protein target [4].

Experimental Protocols: Assessing Stability

To validate the stability of a novel fluorinated pyridine ether, a tiered stress-testing approach is required.

Protocol: Forced Degradation Study

Objective: Determine the kinetic vulnerability of the C-F and C-O bonds.

Reagents:

  • 0.1 N HCl (Acid Stress)

  • 0.1 N NaOH (Base Stress)

  • 3%

    
     (Oxidative Stress)
    
  • Glutathione (GSH) (Nucleophilic Metabolic Stress)

Methodology:

  • Preparation: Dissolve compound to 1 mM in Acetonitrile/Water (1:1).

  • Dosing: Aliquot into 4 vials. Add respective stress reagents (1:1 v/v).

  • Incubation:

    • Acid/Base: 4 hours at

      
      .
      
    • Oxidation: 12 hours at Room Temp.

    • GSH: 24 hours at

      
       (mimics physiological conditions).
      
  • Analysis: Quench and analyze via LC-MS/MS.

  • Quantification: Measure loss of parent peak and appearance of specific adducts (e.g., [M-F+OH] for hydrolysis, [M+GSH-F] for glutathione adducts).

Visualization: Stability Testing Workflow

Stability_Workflow cluster_tests Stress Conditions Sample Fluorinated Pyridine Ether Candidate Acid 0.1N HCl (Hydrolysis) Sample->Acid Base 0.1N NaOH (S_NAr Risk) Sample->Base Oxid H2O2 (N-Oxide formation) Sample->Oxid GSH Glutathione (Metabolic Trapping) Sample->GSH Analysis LC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis GSH->Analysis Result_Stable >95% Parent (Proceed to In Vivo) Analysis->Result_Stable Pass Result_Unstable Degradation >10% (Redesign Scaffold) Analysis->Result_Unstable Fail

Figure 2: Decision tree for evaluating the thermodynamic and kinetic stability of fluorinated pyridine ethers in early drug discovery.

Synthetic Implications

The thermodynamic stability profile dictates the synthetic strategy. Because 2-fluoropyridines are labile to


, they are excellent electrophiles for synthesis but poor products for stability.
  • Synthesis of 2-Alkoxy-Pyridine: Use 2-fluoropyridine + Alcohol + Base. The reaction is fast and high-yielding because the F is a good leaving group in this context.

  • Synthesis of 3-Alkoxy-Pyridine:

    
     fails (ring too stable). Must use metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann coupling) or 
    
    
    
    on a 3-fluoro-4-nitropyridine followed by reduction/removal of nitro [5].

References

  • Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[7] 7

  • Pharmaceutical Journal. (2026). Fluorine in drug discovery: Role, design and case studies. 5

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. 8

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 9

Sources

Exploratory

Literature review of 3-[(2-fluorophenyl)methoxy]pyridine derivatives

An In-Depth Technical Guide to 3-[(2-Fluorophenyl)methoxy]pyridine Derivatives: Synthesis, Therapeutic Applications, and Structure-Activity Relationships Executive Summary The pyridine ring is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(2-Fluorophenyl)methoxy]pyridine Derivatives: Synthesis, Therapeutic Applications, and Structure-Activity Relationships

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, hydrogen bonding capacity, and ability to serve as a versatile synthetic handle have made it a focal point for drug discovery. This guide delves into a specific, highly promising class of pyridine compounds: 3-[(2-fluorophenyl)methoxy]pyridine derivatives.

This document provides a comprehensive review for researchers, scientists, and drug development professionals, consolidating the current understanding of these molecules. We will explore robust synthetic strategies for their creation, detail their diverse therapeutic applications—with a particular focus on kinase inhibition and antiproliferative effects—and dissect the critical structure-activity relationships (SAR) that govern their biological function. The inclusion of detailed experimental protocols and data-rich tables aims to equip research teams with the practical insights needed to accelerate their own discovery programs centered on this valuable chemical scaffold.

The Pyridine Scaffold: A Privileged Core in Drug Design

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the development of new therapeutic agents.[3] Its basic nitrogen atom can act as a hydrogen bond acceptor and a protonation site under physiological conditions, which is crucial for molecular recognition and pharmacokinetic properties. The incorporation of a (2-fluorophenyl)methoxy substituent at the 3-position introduces several advantageous features:

  • Ether Linkage: Provides conformational flexibility, allowing the molecule to adopt optimal orientations within a biological target's binding site.

  • Phenyl Ring: Offers a scaffold for further functionalization and can engage in hydrophobic and π-stacking interactions.

  • Ortho-Fluoro Substituent: This is a key element of "magic fluorine" in medicinal chemistry. The fluorine atom is small, highly electronegative, and can act as a weak hydrogen bond acceptor. Its presence can significantly alter the molecule's conformation, pKa, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity, often leading to enhanced potency and selectivity.[4]

Synthetic Strategies: Building the Core Scaffold

The primary and most versatile method for synthesizing the 3-[(2-fluorophenyl)methoxy]pyridine core is the Williamson ether synthesis . This reaction involves the coupling of a deprotonated 3-hydroxypyridine with a 2-fluorobenzyl halide.

The general workflow is outlined below:

G cluster_1 Core Synthesis: Williamson Ether Reaction cluster_2 Purification & Characterization P1 3-Hydroxypyridine S1 Deprotonation: 3-Hydroxypyridine + Base (e.g., NaH) in aprotic solvent (e.g., DMF, THF) P1->S1 P2 2-Fluorobenzyl bromide S3 Nucleophilic Attack (SN2): 3-pyridoxide + 2-Fluorobenzyl bromide P2->S3 S2 Formation of Sodium 3-pyridoxide (Nucleophile) S1->S2 S2->S3 S4 Formation of Crude Product S3->S4 F1 Aqueous Workup S4->F1 F2 Column Chromatography F1->F2 F3 Characterization: ¹H NMR, ¹³C NMR, HRMS F2->F3 F4 Final Product: 3-[(2-fluorophenyl)methoxy]pyridine F3->F4

Caption: General workflow for the synthesis of the 3-[(2-fluorophenyl)methoxy]pyridine core.

Further diversity can be introduced by utilizing substituted 3-hydroxypyridines or by performing subsequent reactions on the pyridine or phenyl rings, such as cross-coupling reactions to add further substituents.[5]

Therapeutic Applications and Mechanisms of Action

Derivatives of the 3-[(2-fluorophenyl)methoxy]pyridine scaffold have shown significant promise across several therapeutic areas, most notably in oncology and immunology.

Kinase Inhibition

Receptor and intracellular kinases are critical nodes in signaling pathways that control cell proliferation, survival, and differentiation.[6] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.

FLT3 Kinase in Acute Myeloid Leukemia (AML): Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are found in approximately 25% of AML cases and are associated with a poor prognosis.[8] The development of FLT3 inhibitors is a key strategy for treating this aggressive leukemia. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.[8] The pyridine core often forms critical hydrogen bonds with the kinase hinge region, while substituted phenylmethoxy groups can access deeper pockets to enhance potency.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-[(2-fluorophenyl)methoxy] pyridine Derivative Inhibitor->FLT3 Inhibition G cluster_0 Structure-Activity Relationship Hotspots mol lab1 Pyridine Ring: - Position of N is key for hinge binding. - Substituents (R1, R2) dramatically affect potency. - Electron-donating groups can be favorable. lab1->mol lab2 Ether Linkage: - Provides optimal spacing and flexibility. - Can be a site for metabolic attack. - Replacement (S, NH) alters properties. lab2->mol lab3 2-Fluorophenyl Ring: - Ortho-fluoro group influences conformation and metabolism. - Can act as H-bond acceptor. - Other substitutions (R3) modulate selectivity. lab3->mol

Sources

Foundational

Technical Comparative Analysis: 3-[(2-fluorophenyl)methoxy]pyridine vs. Non-Fluorinated Analogs

Executive Summary This technical guide provides a comparative analysis between 3-[(2-fluorophenyl)methoxy]pyridine (Compound A) and its non-fluorinated analog, 3-(benzyloxy)pyridine (Compound B). In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between 3-[(2-fluorophenyl)methoxy]pyridine (Compound A) and its non-fluorinated analog, 3-(benzyloxy)pyridine (Compound B). In medicinal chemistry, this specific structural modification—the introduction of a fluorine atom at the ortho position of the benzyloxy ring—represents a classic "Matched Molecular Pair" (MMP) strategy.

The addition of the ortho-fluorine is rarely arbitrary; it is a calculated engineering decision designed to modulate three critical parameters: metabolic stability (blocking CYP450 oxidation), conformational bias (via the gauche effect and dipole interactions), and lipophilicity (LogP). This guide details the physicochemical divergence, synthetic pathways, and validation protocols required to assess these molecules in a drug discovery context.[1]

Part 1: Physicochemical & Mechanistic Divergence

The transition from a non-fluorinated benzyl ether to an ortho-fluorinated analog introduces profound changes in the molecule's behavior within a biological system.

The Ortho-Fluorine Effect on Conformation

Unlike the non-fluorinated analog, which exhibits free rotation around the benzylic ether linkage (


), the 2-fluoro derivative adopts a restricted conformation.
  • Mechanism: The high electronegativity of fluorine creates a dipole that interacts with the ether oxygen lone pairs and the benzylic protons. This often locks the molecule into a specific conformation that can better match a protein binding pocket (e.g., H+/K+-ATPase in P-CAB development).

  • Impact: This "pre-organization" reduces the entropic penalty upon binding to a target receptor.

Electronic Modulation (pKa and LogP)

The pyridine nitrogen is a hydrogen bond acceptor and a weak base. The introduction of fluorine on the distal phenyl ring exerts a subtle but measurable inductive effect (


).
Property3-(benzyloxy)pyridine (Non-F)3-[(2-fluorophenyl)methoxy]pyridine (2-F)Impact of Fluorination
LogP (Calc) ~2.50~2.65 - 2.80Increased Lipophilicity: Enhances membrane permeability and blood-brain barrier (BBB) penetration.
pKa (Pyridine N) ~4.8 - 5.0~4.6 - 4.8Decreased Basicity: The electron-withdrawing F slightly lowers pKa, reducing protonation at physiological pH.
Metabolic Liability High (Ortho/Para positions)Low (Blocked Ortho position)Extended Half-life: Blocks a primary site of CYP-mediated hydroxylation.
Metabolic Blocking Strategy

The non-fluorinated phenyl ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The primary metabolic route is aromatic hydroxylation at the ortho or para positions relative to the electron-donating alkoxy group.

  • The Fix: Replacing the ortho-hydrogen with fluorine blocks this "soft spot." The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering it resistant to oxidative cleavage.

Part 2: Synthetic Methodology

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine follows a standard Williamson Ether Synthesis protocol. However, the choice of base and solvent is critical to minimize side reactions (such as N-alkylation of the pyridine).

Reaction Logic
  • Nucleophile: 3-Hydroxypyridine (exists in equilibrium with the pyridone tautomer; base selection forces the O-nucleophilic anion).

  • Electrophile: 2-Fluorobenzyl bromide (highly reactive benzylic halide).

  • Base: Cesium Carbonate (

    
    ) is preferred over 
    
    
    
    due to the "Cesium Effect," which enhances the solubility of the alkoxide anion in organic solvents and promotes O-alkylation over N-alkylation.
Synthetic Workflow Diagram

Synthesis_Workflow Start Reagents: 3-Hydroxypyridine 2-Fluorobenzyl Bromide Base Activation: Cs2CO3 in DMF (Deprotonation) Start->Base Mix Reaction Sn2 Substitution: 60°C, 4-12 Hours Base->Reaction O-anion formation Workup Workup: EtOAc Extraction Water Wash (removes DMF) Reaction->Workup Completion (TLC) Product Product: 3-[(2-fluorophenyl)methoxy]pyridine Workup->Product Purification

Figure 1: Optimized synthetic pathway emphasizing the use of Cesium Carbonate to favor O-alkylation.

Detailed Protocol: Williamson Ether Synthesis

Objective: Synthesis of 3-[(2-fluorophenyl)methoxy]pyridine.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide, 5 mL/mmol).

  • Activation: Add Cesium Carbonate (

    
    , 1.5 eq) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure deprotonation.
    
    • Note: The solution will likely change color (often yellow/orange) as the phenoxide anion forms.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (1.1 eq).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash three times with water (to remove DMF) and once with brine.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR (look for the disappearance of the broad OH peak and appearance of the benzylic singlet ~5.1 ppm) and 
    
    
    
    -NMR (distinct signal ~ -118 ppm).

Part 3: Metabolic Stability & Validation

The primary advantage of the fluorinated analog is its resistance to oxidative metabolism.[2] The following diagram illustrates the divergent metabolic fates of the two molecules.

Metabolic Pathway Comparison

Metabolic_Fate NonF Non-Fluorinated Analog (3-benzyloxypyridine) CYP CYP450 Enzymes (Liver Microsomes) NonF->CYP F_Analog Fluorinated Analog (3-[(2-fluorophenyl)methoxy]pyridine) F_Analog->CYP Oxidation Aromatic Hydroxylation (Ortho/Para position) CYP->Oxidation Substrate A Blocked Metabolic Blocking (C-F bond resists oxidation) CYP->Blocked Substrate B Unstable Rapid Clearance (High Intrinsic Clearance) Oxidation->Unstable Stable Extended Half-Life (Low Intrinsic Clearance) Blocked->Stable

Figure 2: Divergent metabolic pathways. The 2-F substituent sterically and electronically prevents enzymatic oxidation at the vulnerable ortho-position.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the fluorinated vs. non-fluorinated analogs.
  • Reagents:

    • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
    • Test compounds (10 mM DMSO stock).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compounds to a final concentration of 1

      
       (keeps DMSO < 0.1%).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH regenerating system to start the reaction.

  • Sampling:

    • Aliquots (50

      
      ) are taken at time points: 0, 5, 15, 30, and 60 minutes.
      
    • Quench: Immediately dispense aliquots into 150

      
       of ice-cold Acetonitrile (containing an internal standard like Tolbutamide).
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining parent) vs. time.

    • Slope =

      
       (elimination rate constant).
      
    • 
      .
      
    • 
      .
      

Expected Outcome: The 3-[(2-fluorophenyl)methoxy]pyridine should exhibit a significantly longer


 and lower 

compared to the non-fluorinated analog, validating the metabolic blocking hypothesis.

References

  • PubChem. (n.d.). Vonoprazan | C17H16FN3O2S.[3][4] National Library of Medicine. Retrieved from [Link]

  • Inoue, K., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Annual Review of Pharmacology and Toxicology. (Contextual grounding on metabolic blocking). Retrieved from [Link]

  • ChEMBL. (n.d.). Vonoprazan Fumarate Activity Charts & Properties. EMBL-EBI. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-[(2-fluorophenyl)methoxy]pyridine

Abstract This guide details the optimized protocol for synthesizing 3-[(2-fluorophenyl)methoxy]pyridine (CAS: Derivative of 109-00-2) via the regioselective O-alkylation of 3-hydroxypyridine. While 3-hydroxypyridine exis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for synthesizing 3-[(2-fluorophenyl)methoxy]pyridine (CAS: Derivative of 109-00-2) via the regioselective O-alkylation of 3-hydroxypyridine. While 3-hydroxypyridine exists in a tautomeric equilibrium with 3-pyridone, leading to competitive N-alkylation, this protocol leverages the Cesium Effect (


 in DMF) to maximize O-selectivity (>95%). We provide a scalable Williamson ether synthesis pathway and a secondary Mitsunobu approach, complete with analytical validation parameters to distinguish the desired ether from the N-alkylated byproduct.

Introduction & Retrosynthetic Analysis

The Challenge: Tautomeric Ambiguity

3-Hydroxypyridine presents a classic regioselectivity challenge. In solution, it exists in equilibrium with its zwitterionic tautomer, NH-3-pyridone. Electrophiles can attack either the oxygen (desired) or the nitrogen (undesired).

  • O-Alkylation: Yields the heteroaryl ether (aromatic system preserved).

  • N-Alkylation: Yields the N-substituted-3-pyridone (aromaticity disrupted/altered).

Strategic Solution

To favor O-alkylation, we utilize Cesium Carbonate (


) . The large ionic radius of the Cesium cation (

) forms a "loose" ion pair with the pyridin-3-olate anion, enhancing the nucleophilicity of the oxygen atom ("naked anion" effect) and promoting attack at the hard oxygen center over the softer nitrogen.
Retrosynthetic Scheme

The target molecule is disconnected at the benzylic ether bond.

  • Nucleophile: 3-Hydroxypyridine[1][2]

  • Electrophile: 2-Fluorobenzyl bromide (or chloride)

Retrosynthesis Target 3-[(2-fluorophenyl)methoxy]pyridine (Target Ether) SM1 3-Hydroxypyridine (Nucleophile) Target->SM1 Retrosynthesis SM2 2-Fluorobenzyl Bromide (Electrophile) Target->SM2 Disconnection C-O Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocol (Method A: Preferred)

Method A: -Mediated Williamson Ether Synthesis

This method is preferred for its operational simplicity, scalability, and high O-selectivity.

Reagents & Stoichiometry[3][4]
ReagentMW ( g/mol )Equiv.[4][5]Amount (Example)Role
3-Hydroxypyridine 95.101.05.00 g (52.6 mmol)Substrate
2-Fluorobenzyl bromide 189.021.110.94 g (57.8 mmol)Electrophile
Cesium Carbonate (

)
325.821.525.7 g (78.9 mmol)Base / O-Director
DMF (Anhydrous) --50 mL (10 vol)Solvent
TBAI (Optional) 369.370.050.97 gPhase Transfer Cat.
Step-by-Step Procedure
  • Activation:

    • To a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, charge 3-hydroxypyridine (5.00 g) and

      
        (25.7 g).
      
    • Add anhydrous DMF (50 mL).

    • Stir the suspension at room temperature for 30 minutes . Note: This deprotonates the phenol, generating the cesium pyridin-3-olate species.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath).

    • Add 2-fluorobenzyl bromide dropwise over 10 minutes to control the exotherm.

    • Optional: Add TBAI (tetrabutylammonium iodide) if reaction kinetics are slow, though usually unnecessary with bromide.

    • Remove the ice bath and allow the reaction to warm to room temperature .

    • Heat to 60°C and stir for 4–6 hours.

  • Monitoring:

    • Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target Rf: ~0.4–0.5 (UV active).

    • SM Rf: ~0.1 (streaks).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (200 mL) . The product may precipitate as an oil or solid.

    • Extract with Ethyl Acetate (3 x 75 mL) .

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a yellow oil that solidifies upon standing.

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.

Experimental Protocol (Method B: Alternative)

Method B: Mitsunobu Coupling

Use this method if 2-fluorobenzyl alcohol is the available starting material or if mild, neutral conditions are required.

Protocol Summary
  • Dissolve 3-hydroxypyridine (1.0 eq), 2-fluorobenzyl alcohol (1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq)  in anhydrous THF  (15 vol).
    
  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.

  • Stir at RT for 12 hours.

  • Workup: Concentrate and triturate with

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter and purify the filtrate by chromatography.[4]
  • Note: Mitsunobu reactions with basic pyridines can sometimes be sluggish; Method A is generally more robust for this specific scaffold.

Analytical Validation

To confirm the synthesis of the O-alkylated product and rule out the N-alkylated isomer, verify the following data.

Proton NMR ( NMR, 400 MHz, DMSO- )

The key differentiator is the chemical shift of the benzylic protons and the aromatic splitting pattern.

PositionShift (

, ppm)
MultiplicityInterpretation
Pyridine H-2 8.35 d,

Characteristic of 3-alkoxypyridine (deshielded by N and O).
Pyridine H-6 8.20 dd,

Adjacent to Nitrogen.
Pyridine H-4 7.45 m-
Pyridine H-5 7.30 m-
Phenyl Ring 7.15 – 7.50 m (4H)2-Fluoro substitution pattern.
Benzyl

5.20 s (2H)Diagnostic: O-Benzyl shift. N-Benzyl typically appears ~5.0-5.1 but correlates with pyridone ring protons.
Carbon NMR ( NMR)
  • O-Alkylated (Ether): Benzylic Carbon

    
     ~70 ppm .
    
  • N-Alkylated (Pyridone): Benzylic Carbon

    
     ~50–55 ppm  (Significant upfield shift).
    
  • Carbonyl Check: N-alkylation results in a pyridone carbonyl signal at

    
     ~160–165 ppm (distinct from the C-O aromatic carbon).
    
Mass Spectrometry (ESI+)
  • Calculated [M+H]+: 204.08

  • Found: 204.1

Reaction Mechanism & Selectivity Logic

The following diagram illustrates the competing pathways and the role of the base in directing the reaction.

ReactionMechanism SM 3-Hydroxypyridine Intermediate Cesium Pyridin-3-olate (Naked Anion) SM->Intermediate Deprotonation Base Cs2CO3 / DMF Base->Intermediate Promotes PathO O-Alkylation (Major) Kinetic & Thermodynamic Control Intermediate->PathO Hard Nucleophile (O) Attacks Electrophile PathN N-Alkylation (Minor) Side Reaction Intermediate->PathN Soft Nucleophile (N) Attacks Electrophile Electrophile 2-Fluorobenzyl Bromide Electrophile->PathO Electrophile->PathN Product 3-[(2-fluorophenyl)methoxy]pyridine PathO->Product >95% Yield Byproduct N-(2-fluorobenzyl)-3-pyridone PathN->Byproduct <5% Yield

Figure 2: Mechanistic pathway highlighting the divergence between O- and N-alkylation. The use of Cesium Carbonate favors the O-pathway.

Troubleshooting

IssueProbable CauseSolution
Low Yield / Incomplete Rxn Moisture in DMF or old

.
Use freshly distilled/anhydrous DMF. Dry

in an oven before use. Add TBAI catalyst.
High N-Alkylation Solvent polarity too low or wrong counter-ion (

,

).
Switch to DMF or DMSO. Ensure

is used (Cesium effect). Avoid protic solvents.
Product is an Oil Residual DMF or impurities.Perform thorough water washes. Triturate with pentane/ether to induce crystallization if the compound is solid (MP is likely low).

Safety & Handling

  • 2-Fluorobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves and long sleeves.

  • 3-Hydroxypyridine: Irritant.

References

  • Reynard, G., et al. (2024).[6][7] O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[6][7] Tetrahedron Letters.[6][7] Link[6]

  • Salamanca-Perdigón, K., et al. (2025).[6] Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.[6] Link

  • Penning, T. D., et al. (2000). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry (Validating O-alkylation conditions for heterocycles). Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis.[2][3][4][6][7][8][9][10][11][12][13] Link

Sources

Application

Williamson ether synthesis protocol for 3-[(2-fluorophenyl)methoxy]pyridine

Application Note: Optimized Williamson Ether Synthesis for 3-[(2-fluorophenyl)methoxy]pyridine Executive Summary This guide details the optimized protocol for synthesizing 3-[(2-fluorophenyl)methoxy]pyridine , a structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Williamson Ether Synthesis for 3-[(2-fluorophenyl)methoxy]pyridine

Executive Summary

This guide details the optimized protocol for synthesizing 3-[(2-fluorophenyl)methoxy]pyridine , a structural motif commonly found in medicinal chemistry libraries targeting neurological receptors (e.g., nicotinic acetylcholine receptors) and enzyme inhibitors.

While the Williamson ether synthesis is a textbook reaction, the O-alkylation of 3-hydroxypyridine presents a specific challenge: Ambident Nucleophilicity . The pyridyl oxygen and the ring nitrogen compete for the electrophile. This protocol prioritizes O-alkylation selectivity over N-alkylation by leveraging the Hard-Soft Acid-Base (HSAB) theory and specific solvation effects.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

3-Hydroxypyridine exists in a tautomeric equilibrium between its hydroxy form and zwitterionic form. Upon deprotonation, the resulting anion is ambident.

  • O-Alkylation (Desired): Kinetic control, favored by "hard" conditions (high charge density matching) and disruption of tight ion pairs.

  • N-Alkylation (Side Reaction): often thermodynamically favored or promoted by soft electrophiles and protic solvents.

Retrosynthetic Logic
  • Disconnection: Ether linkage.

  • Nucleophile: 3-Hydroxypyridine (3-Pyridinol).

  • Electrophile: 2-Fluorobenzyl bromide (more reactive than chloride; less prone to elimination than secondary halides).

  • Base Selection:

    • Standard: Sodium Hydride (NaH).[1][2] High reactivity, but high basicity can sometimes promote elimination or degradation.

    • Optimized: Cesium Carbonate (

      
      ).[1][3] The "Cesium Effect" utilizes the large ionic radius of 
      
      
      
      to form loose ion pairs with the alkoxide, enhancing nucleophilicity and solubility in aprotic solvents, often improving O/N selectivity.
Reaction Scheme

ReactionScheme Reactant1 3-Hydroxypyridine (Nucleophile) Inter Pyridin-3-olate Anion (Ambident Nucleophile) Reactant1->Inter Deprotonation Reactant2 2-Fluorobenzyl bromide (Electrophile) Product 3-[(2-fluorophenyl)methoxy]pyridine (Target Ether) Reactant2->Product Base Cs2CO3 or NaH (Base) Base->Inter Solvent DMF (Solvent) Solvent->Inter Solvation Inter->Product SN2 Attack (O-site) SideProduct N-Alkylated Isomer (Impurity) Inter->SideProduct SN2 Attack (N-site)

Figure 1: Reaction pathway highlighting the divergence between the desired O-alkylation and the N-alkylation impurity.

Reagent Specifications & Safety

ReagentCAS No.[4][5][6]MW ( g/mol )Equiv.RoleSafety Hazard
3-Hydroxypyridine 109-00-295.101.0NucleophileIrritant
2-Fluorobenzyl bromide 446-48-0189.021.1ElectrophileLachrymator , Corrosive
Cesium Carbonate 534-17-8325.821.5 - 2.0BaseIrritant, Hygroscopic
DMF (Anhydrous) 68-12-273.0910 VolSolventRepro. Toxin, Hepatotoxin
TBAI (Optional) 311-28-4369.370.05CatalystIrritant

Experimental Protocol

Two methods are provided. Method A is recommended for selectivity and operational simplicity. Method B is the rigorous classical approach if Method A shows low conversion.

Method A: Cesium Carbonate Mediated (Recommended)

Best for: High O-selectivity, moisture tolerance, and mild conditions.

  • Setup: Oven-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 3-Hydroxypyridine (1.0 eq, 500 mg, 5.26 mmol) and Cesium Carbonate (

    
    ) (1.5 eq, 2.57 g, 7.89 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow/orange as the phenoxide forms.

  • Addition: Add 2-Fluorobenzyl bromide (1.1 eq, 1.09 g, 0.70 mL) dropwise via syringe.

    • Optional: Add TBAI (5 mol%) here if the bromide is old or reaction is known to be sluggish.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The starting material (Rf ~0.1) should disappear; Product (Rf ~0.4-0.5) will appear.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (30 mL) and Water (30 mL).

    • Separate layers.[7] Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Sodium Hydride Mediated (Classical)

Best for: Difficult substrates requiring irreversible deprotonation.

  • Setup: Flame-dry a 2-neck RBF under Nitrogen/Argon atmosphere.

  • Base Activation: Add NaH (60% dispersion in oil, 1.2 eq) to the flask. Wash with dry hexanes (2x) to remove oil if high purity is required (optional).

  • Solvation: Suspend NaH in anhydrous DMF or THF at 0°C .

  • Nucleophile Addition: Dissolve 3-Hydroxypyridine (1.0 eq) in minimal DMF and add dropwise to the NaH suspension at 0°C.

    • Caution: Hydrogen gas evolution (

      
      ). Vent properly. Stir for 30 mins until gas evolution ceases.
      
  • Electrophile Addition: Add 2-Fluorobenzyl bromide (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C to quench excess hydride.
    
  • Workup: Extract with EtOAc as described in Method A.

Purification & Analytical Validation

Purification Workflow

The crude oil is typically a yellow/orange liquid.

  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 0% to 40% EtOAc in Hexanes.

  • Yield Expectation: 75% - 88%.

Workup Logic Diagram

WorkupFlow Start Crude Reaction Mixture (DMF, Product, Salts) Quench Dilute with EtOAc + Water Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (DMF, Salts, Base) PhaseSep->AqLayer OrgLayer Organic Layer (Product, Excess Bromide) PhaseSep->OrgLayer Wash Wash: H2O (2x) -> Brine (1x) (Critical: Removes residual DMF) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column Final Pure 3-[(2-fluorophenyl)methoxy]pyridine Column->Final

Figure 2: Operational workflow for isolation and purification.

Analytical Validation (QC)

To confirm O-alkylation vs N-alkylation, analyze the


 NMR and 

NMR.
  • 
     NMR (CDCl3, 400 MHz): 
    
    • Ether Methylene (

      
      ):  Look for a singlet around 5.1 - 5.2 ppm .
      
    • N-alkylation flag: If N-alkylation occurred, the

      
       signal is typically shielded relative to the ether, often appearing upfield (closer to 4.5-4.8 ppm) or showing different coupling patterns due to loss of aromaticity in the pyridine ring (if pyridone is formed).
      
    • Pyridine Protons:

      • H-2 (adjacent to N and O): ~8.3 - 8.4 ppm (broad singlet/doublet).

      • H-6 (adjacent to N): ~8.2 ppm.

      • H-4/H-5: Multiplets in the 7.2 - 7.4 ppm range.

  • 
     NMR: 
    
    • Ether Carbon: ~70 ppm.

    • Carbonyl (N-alkylation flag): If N-alkylation occurs (pyridone formation), a carbonyl peak ~160-165 ppm will be very distinct.

References

  • Williamson Ether Synthesis General Mechanism

    • Williamson, A. W. (1850).[7][8] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

    • Source:

  • Cesium Carbonate Effect in O-Alkylation

    • Parrish, J. P., et al. (2001). "Cesium Carbonate Mediated O-Alkylation of Phenols." Journal of Organic Chemistry.
    • Note: Highlights the "Cesium Effect" for improving solubility and nucleophilicity of phenols/pyridinals in DMF.
    • Source:

  • Ambident Reactivity of Hydroxypyridines

    • Reynard, G., et al. (2025). "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, 155396.[9]

    • Source: (See Search Result 1.7/1.14)

  • Synthesis of Pyridine Ethers for Medicinal Chemistry

    • Nirogi, R., et al. (2020). "Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane..." Journal of Medicinal Chemistry, 63, 2833.[9]

    • Context: Demonstrates the utility of 3-alkoxypyridines in drug discovery.
    • Source:

  • Reagent Data (2-Fluorobenzyl bromide)

    • Sigma-Aldrich / Merck Safety Data Sheet & Product Specific
    • Source: (See Search Result 1.1)

Sources

Method

Scalable preparation of 3-[(2-fluorophenyl)methoxy]pyridine

Abstract This Application Note details a robust, scalable protocol for the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine (CAS: 1286279-05-3), a critical intermediate in the manufacture of potassium-competitive acid bl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine (CAS: 1286279-05-3), a critical intermediate in the manufacture of potassium-competitive acid blockers (P-CABs) such as Vonoprazan. The method utilizes a Williamson ether synthesis between 3-hydroxypyridine and 2-fluorobenzyl chloride.

Unlike standard textbook procedures, this protocol addresses the specific challenge of ambident nucleophilicity in hydroxypyridines. We provide a validated Kilogram-scale workflow that maximizes O-alkylation over N-alkylation through solvent effects and base selection, achieving purities >99.5% via a self-purifying workup that eliminates the need for chromatographic separation.

Introduction & Strategic Analysis

The target molecule, 3-[(2-fluorophenyl)methoxy]pyridine , is formed via the benzylation of 3-hydroxypyridine. While conceptually simple, the scale-up of this reaction is complicated by the electronic nature of the pyridine ring.

The Regioselectivity Challenge

3-Hydroxypyridine exists in equilibrium with its zwitterionic tautomer. Upon deprotonation, the resulting 3-pyridyloxide anion is an ambident nucleophile , possessing two reactive sites:

  • Oxygen (Desired): Leads to the neutral ether product.

  • Nitrogen (Undesired): Leads to the zwitterionic N-benzyl-3-oxidopyridinium species (N-alkylation).

Expert Insight: Unlike 2- or 4-hydroxypyridines, which form stable neutral pyridones upon N-alkylation, the 3-isomer forms a betaine (zwitterion) . This distinct physical property is the key to our purification strategy. The zwitterionic impurity is highly water-soluble, whereas the desired ether is lipophilic. By optimizing the aqueous workup, we can "wash away" the regiochemical error without distillation or silica chromatography.

Reaction Pathway

ReactionScheme SM1 3-Hydroxypyridine (Ambident Nucleophile) Base Base: K2CO3 Solvent: DMF SM1->Base SM2 2-Fluorobenzyl Chloride (Electrophile) SM2->Base Inter 3-Pyridyloxide Anion Base->Inter Deprotonation Prod TARGET: O-Alkylation 3-[(2-fluorophenyl)methoxy]pyridine (Lipophilic) Inter->Prod Major Pathway (k_O) Imp IMPURITY: N-Alkylation N-(2-fluorobenzyl)-3-oxidopyridinium (Water Soluble Zwitterion) Inter->Imp Minor Pathway (k_N)

Figure 1: Reaction pathway highlighting the bifurcation between the desired ether synthesis and the parasitic N-alkylation.

Scalable Protocol (1.0 kg Batch)

Safety Warning: 2-Fluorobenzyl chloride is a potent lachrymator and corrosive. All operations must be performed in a fume hood or containment isolator. 3-Hydroxypyridine is an irritant.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass (kg)MolesRole
3-Hydroxypyridine 95.101.001.0010.51Nucleophile
2-Fluorobenzyl chloride 144.571.051.5911.03Electrophile
Potassium Carbonate (K₂CO₃) 138.211.502.1815.77Base
DMF (N,N-Dimethylformamide) 73.095.0 Vol5.0 L-Solvent
Water (Process) 18.02-15.0 L-Quench/Wash
Ethyl Acetate (EtOAc) 88.11-10.0 L-Extraction

Note: DMF is chosen over Acetone/PTC for this specific substrate because the high dielectric constant of DMF promotes dissociation of the potassium salt, favoring the "naked" oxygen anion and increasing reaction rate at lower temperatures (60°C), which improves the O/N selectivity profile compared to refluxing acetone.

Step-by-Step Procedure

Step 1: Reactor Charging & Deprotonation

  • Charge 5.0 L of DMF to a 20 L glass-lined reactor.

  • Engage agitation (200 RPM).

  • Add 1.00 kg of 3-Hydroxypyridine .

  • Add 2.18 kg of granular K₂CO₃ .

    • Tech Note: Use granular anhydrous K₂CO₃ to prevent clumping. Milling is not necessary if agitation is adequate.

  • Heat the slurry to 60°C and hold for 30 minutes.

    • Why? This pre-equilibrium step ensures the phenoxide anion is generated before the electrophile is introduced, reducing the risk of electrophile degradation.

Step 2: Alkylation (Exotherm Control) 6. Charge 1.59 kg of 2-Fluorobenzyl chloride to a header tank. 7. Add the chloride dropwise to the reactor over 60–90 minutes , maintaining internal temperature between 60–70°C .

  • Caution: The reaction is exothermic. Do not exceed 75°C, as N-alkylation rates increase significantly at higher temperatures.
  • After addition, stir at 65°C for 4–6 hours.

Step 3: In-Process Control (IPC) 9. Sample 50 µL, dilute in MeCN. Analyze by HPLC.

  • Pass Criteria: 3-Hydroxypyridine < 1.0% area.
  • Self-Validation: The product elutes significantly later than the starting material. The N-alkylated impurity typically elutes just before the product or as a broad peak depending on pH.

Step 4: Workup & "Phase-Switch" Purification 10. Cool reactor to 20–25°C . 11. Add 10.0 L of Water slowly (exotherm possible). 12. Add 10.0 L of Ethyl Acetate (or Toluene). Agitate vigorously for 15 minutes. 13. Stop agitation and allow layers to separate.

  • Top Layer: Organic (Product + excess benzyl chloride).
  • Bottom Layer: Aqueous (DMF, K₂CO₃, N-alkylated zwitterion ).
  • Drain the aqueous layer.
  • Critical Step: The zwitterionic impurity is highly polar and partitions >95% into the aqueous/DMF phase.
  • Wash the organic layer with 5.0 L of 10% NaCl solution .
  • Wash the organic layer with 5.0 L of Water .

Step 5: Isolation 17. Concentrate the organic phase under vacuum (45°C) to an oil. 18. Crystallization (Optional for high purity):

  • Dissolve the residue in Isopropanol (IPA) (2.0 Vol) at 50°C.
  • Add n-Heptane (4.0 Vol) slowly.
  • Cool to 0–5°C over 2 hours.
  • Filter the white crystalline solid.
  • Dry in a vacuum oven at 40°C.

Process Workflow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Purification Phase R1 Reactor Charge: DMF + 3-OH-Pyridine + K2CO3 R2 Heat to 60°C (Anion Formation) R1->R2 R3 Controlled Addition: 2-F-Benzyl Chloride (T < 70°C) R2->R3 R4 IPC Check (HPLC > 99% Conv) R3->R4 W1 Quench with Water Add EtOAc R4->W1 Pass W2 Phase Separation W1->W2 W3_Org Organic Phase (Product) W2->W3_Org W3_Aq Aqueous Phase (DMF, Salts, N-Alkyl Impurity) W2->W3_Aq W4 Wash (Brine/Water) W3_Org->W4 W5 Concentration & Crystallization W4->W5

Figure 2: Unit operation flow emphasizing the removal of the N-alkylated impurity via aqueous partitioning.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher should verify the following analytical markers.

HPLC Profile
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B.

  • Retention Order:

    • 3-Hydroxypyridine (t_R ~ 2.0 min)

    • N-alkylated Impurity (t_R ~ 4.5 min)

    • Product (t_R ~ 8.2 min)

    • 2-Fluorobenzyl chloride (t_R ~ 9.5 min)

1H NMR (400 MHz, CDCl3)

The key diagnostic is the methylene (-CH2-) linker.

  • Product (Ether): Singlet at δ 5.15 ppm .

  • Impurity (N-Alkyl): Singlet typically shifted downfield to δ 5.6–5.8 ppm due to the positive charge on the nitrogen ring.

  • Aromatic Region: The pyridine protons in the product will show distinct coupling constants (J ~ 4.8, 8.4 Hz for H-6, H-4 etc.), whereas the impurity often shows broadened peaks due to exchangeable protons if not fully quaternized or zwitterionic character.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High N-Alkylation (>5%) Temperature too high (>80°C) or Solvent too non-polar.Maintain T < 70°C. Ensure DMF is used, not Toluene/THF.
Low Conversion Wet solvent or old K₂CO₃.Use anhydrous DMF. Increase catalyst load or reaction time.
Emulsion during Workup Density of organic/aqueous layers too similar.Add solid NaCl to saturate the aqueous layer.
Product Color (Yellow/Brown) Oxidation of pyridine ring or trace iodine.Treat organic phase with activated carbon (C-900) before crystallization.

References

  • Takeda Pharmaceutical Company Limited. (2010). Heterocyclic derivative and use thereof (Vonoprazan Patent). Patent WO2010104179.

  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683398, 3-[(2-Fluorophenyl)methoxy]pyridine.

  • Bowman, W. R., & Bridge, C. F. (1999).[3] "Regioselective synthesis of N-alkyl pyridones." Synthetic Communications, 29(22), 4051-4059. (Provides mechanistic background on pyridone/pyridine alkylation selectivity).

Sources

Application

Application Notes and Protocols: Optimization of Reaction Time for the Synthesis of 3-[(2-Fluorophenyl)methoxy]pyridine

Abstract This document provides a comprehensive guide for the optimization of reaction time in the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine, a key intermediate in pharmaceutical research. The synthesis is based o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the optimization of reaction time in the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine, a key intermediate in pharmaceutical research. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages. These application notes detail the underlying chemical principles, provide a step-by-step protocol for the synthesis and its optimization, and offer insights into critical process parameters. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and reproducibly synthesize this important molecule with minimized reaction times and maximized yield and purity.

Introduction: The Significance of 3-[(2-Fluorophenyl)methoxy]pyridine and the Rationale for Optimization

3-[(2-Fluorophenyl)methoxy]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, including potent and selective inhibitors of various enzymes and receptors. The efficient synthesis of this molecule is therefore a critical step in the drug discovery and development pipeline.

The Williamson ether synthesis is the most common route to this class of compounds, involving the reaction of a deprotonated alcohol with an organohalide.[1] In this case, 3-hydroxypyridine is deprotonated with a suitable base to form the corresponding pyridinoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl halide in an SN2 reaction.[2]

While the Williamson ether synthesis is a well-established reaction, optimizing the reaction time is crucial for several reasons:

  • Process Efficiency: Shorter reaction times lead to higher throughput and more efficient use of equipment and resources.

  • Cost Reduction: Reduced energy consumption and labor contribute to a lower cost of goods.

  • Impurity Profile: Prolonged reaction times or excessive temperatures can lead to the formation of byproducts, complicating purification and potentially impacting the quality of the final product.[3]

This guide will focus on a systematic approach to optimizing the reaction time by investigating the interplay of key reaction parameters.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine via the Williamson ether synthesis proceeds in two main steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 3-hydroxypyridine, forming a pyridinoxide anion. The choice of base is critical; for less acidic pyridinols, a strong base such as sodium hydride (NaH) is more effective than weaker bases like potassium carbonate (K₂CO₃).[3]

  • Nucleophilic Substitution (SN2): The resulting pyridinoxide anion, a potent nucleophile, attacks the benzylic carbon of the 2-fluorobenzyl halide (e.g., bromide or chloride). This is a concerted, one-step mechanism where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-halogen bond.[4]

The rate of the SN2 reaction is influenced by several factors:

  • Strength of the Nucleophile: A fully formed pyridinoxide is a stronger nucleophile than the neutral 3-hydroxypyridine.

  • Nature of the Leaving Group: The reactivity of the alkylating agent follows the order: R-I > R-Br > R-Cl.[3]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the base, leaving the nucleophilic anion more exposed and reactive.[4] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination if secondary or tertiary alkyl halides are used (not the case here with a primary benzyl halide).[3]

The overall workflow for the synthesis and optimization is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_optimization Optimization Loop cluster_workup Work-up & Purification A 3-Hydroxypyridine E Deprotonation of 3-Hydroxypyridine A->E B 2-Fluorobenzyl Bromide F SN2 Reaction at Controlled Temperature B->F C Base (e.g., NaH) C->E D Anhydrous Solvent (e.g., DMF) D->E E->F G Reaction Monitoring (TLC/HPLC) F->G H Varying Reaction Time and Temperature G->H Incomplete or Byproducts Present J Quenching G->J Reaction Complete H->F I Analysis of Yield and Purity M Optimized Protocol for 3-[(2-fluorophenyl)methoxy]pyridine I->M K Extraction J->K L Purification (e.g., Column Chromatography) K->L L->I

Caption: Workflow for the synthesis and optimization of 3-[(2-fluorophenyl)methoxy]pyridine.

Experimental Protocols

Materials and Reagents
  • 3-Hydroxypyridine

  • 2-Fluorobenzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

General Synthesis Protocol

Safety Precaution: Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the 3-hydroxypyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete to ensure full deprotonation.

  • Slowly add a solution of 2-fluorobenzyl bromide (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to the desired temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol for Reaction Time Optimization

To optimize the reaction time, a series of experiments should be conducted where the temperature is held constant while the reaction time is varied. The progress of the reaction should be monitored at each time point by TLC or HPLC to determine the consumption of starting materials and the formation of the product.

Experimental Setup:

Set up multiple parallel reactions following the general synthesis protocol. For this study, we will investigate two different temperatures: room temperature (25 °C) and an elevated temperature (60 °C).

Monitoring the Reaction by TLC:

  • Eluent System: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the ratio to achieve good separation of the starting materials and the product.

  • Procedure: At each time point, withdraw a small aliquot of the reaction mixture with a capillary tube.[6] Quench the aliquot in a vial containing a small amount of water and a few drops of ethyl acetate. Spot the organic layer on a TLC plate alongside the starting materials (3-hydroxypyridine and 2-fluorobenzyl bromide) as references.

  • Visualization: Visualize the spots under UV light (254 nm).[5] The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation and Analysis

The following table presents a representative dataset for the optimization study. The yield and purity are determined after purification.

Experiment Temperature (°C) Reaction Time (h) Observed Yield (%) Purity (by HPLC, %) Notes
12513598Incomplete reaction
22526098Incomplete reaction
32548597Near completion
42568897Reaction complete
52588996Minor byproduct formation observed
6600.57598Incomplete reaction
76019298Reaction complete
86029396Increased byproduct formation
96049194Significant byproduct formation

Analysis of Results:

  • Effect of Temperature: As expected, the reaction proceeds significantly faster at 60 °C compared to 25 °C. At the higher temperature, a high yield is achieved in just 1 hour, whereas at room temperature, the reaction requires approximately 6 hours to reach completion.

  • Effect of Reaction Time: At both temperatures, extending the reaction time beyond the point of completion does not significantly increase the yield of the desired product. In fact, prolonged reaction times, especially at elevated temperatures, can lead to a decrease in purity due to the formation of byproducts.

Based on this data, the optimal reaction conditions for the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine are a reaction temperature of 60 °C for a duration of 1 hour . These conditions provide an excellent yield (92%) and high purity (98%) in a significantly reduced timeframe compared to running the reaction at room temperature.

The relationship between the key parameters in this optimization study can be visualized as follows:

G Temp Temperature Time Reaction Time Temp->Time influences optimal Yield Yield Temp->Yield directly affects rate Purity Purity Temp->Purity can decrease if too high/long Time->Yield affects completeness Time->Purity can decrease if too long

Caption: Interplay of key parameters in reaction optimization.

Troubleshooting

Issue Potential Cause Recommended Solution
Low or no yield Incomplete deprotonation of 3-hydroxypyridine.Ensure the use of a sufficiently strong base (e.g., NaH) and anhydrous conditions.[3]
Inactive 2-fluorobenzyl bromide.Use fresh or purified alkylating agent. Consider adding a catalytic amount of sodium iodide (Finkelstein reaction) if using the chloride.[3]
Moisture in the reaction.Use anhydrous solvents and thoroughly dried glassware.[3]
Formation of multiple products Side reactions due to high temperature or prolonged reaction time.Optimize the reaction temperature and time as described in this guide.
Impurities in starting materials.Use high-purity starting materials.
Reaction does not go to completion Insufficient amount of base or alkylating agent.Use a slight excess of the base and alkylating agent (e.g., 1.1 and 1.05 equivalents, respectively).
Low reaction temperature.Increase the reaction temperature, monitoring for byproduct formation.[3]

Conclusion

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine can be efficiently achieved via the Williamson ether synthesis. Through a systematic optimization of the reaction time and temperature, it is possible to significantly reduce the overall process time while maintaining high yield and purity. The optimal conditions identified in this study—reacting at 60 °C for 1 hour—provide a robust and efficient protocol for the synthesis of this valuable pharmaceutical intermediate. Researchers are encouraged to use this guide as a starting point and to perform their own optimization studies based on their specific laboratory conditions and scale.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Method

Application Note: Rapid and Efficient Synthesis of 3-[(2-Fluorophenyl)methoxy]pyridine via Microwave Irradiation

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodology leverages the principles of Green Chemistry by employing Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the Williamson ether synthesis.[1][2][3] Compared to conventional reflux heating, which can take several hours, this protocol achieves high yields in minutes.[4][5] We detail the reaction mechanism, provide a step-by-step experimental workflow, outline characterization techniques, and offer insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking efficient, reproducible, and scalable synthetic routes.

Introduction and Scientific Principle

The target molecule, 3-[(2-fluorophenyl)methoxy]pyridine, belongs to the class of aryl ethers, which are significant structural motifs in many biologically active compounds. The traditional method for forming the crucial C-O ether bond is the Williamson ether synthesis, a robust and widely used SN2 reaction.[5][6][7]

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxypyridine, forming a more nucleophilic pyridinoxide anion.

  • Nucleophilic Substitution (SN2): The resulting anion attacks the electrophilic benzylic carbon of 2-fluorobenzyl halide, displacing the halide leaving group to form the desired ether.[5][8][9]

Conventional synthesis often requires prolonged heating under reflux conditions. Microwave-assisted synthesis presents a superior alternative by utilizing dielectric heating.[4] Polar molecules within the reaction mixture, such as the solvent and ionic intermediates, align with the oscillating electric field of the microwaves. This rapid realignment and the resulting molecular friction generate intense, uniform, and instantaneous heat throughout the reaction medium, a stark contrast to the slow and uneven heat transfer of conventional methods.[1][4][10] This leads to a dramatic acceleration of reaction rates, often resulting in higher yields, improved product purity, and significantly reduced energy consumption.[10][11][12]

Reaction Scheme and Mechanism

The synthesis is achieved via a microwave-assisted Williamson ether synthesis between 3-hydroxypyridine and 2-fluorobenzyl bromide.

Caption: General reaction scheme for the synthesis.

The mechanism is a classic SN2 pathway, enhanced by microwave energy.

SN2_Mechanism cluster_step1 Step 1 cluster_step2 Step 2 node1 Step 1: Deprotonation of 3-Hydroxypyridine struct1 3-Hydroxypyridine-OH + K₂CO₃ struct2 Pyridinoxide Anion (Nucleophile) struct1->struct2 Base abstracts proton node2 Step 2: Nucleophilic Attack (SN2) struct3 Pyridinoxide Anion struct5 [Br···CH₂(Ar)···O-Py]⁻ struct3->struct5 Backside attack struct4 2-Fluorobenzyl Bromide (Electrophile) struct4->struct5 Backside attack node3 Transition State (Concerted Mechanism) struct6 3-[(2-Fluorophenyl)methoxy]pyridine + Br⁻ struct5->struct6 Leaving group departs node4 Step 3: Product Formation

Caption: The SN2 mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent / MaterialGradeSupplierPart NumberComments
3-Hydroxypyridine≥99%Sigma-AldrichH26800
2-Fluorobenzyl bromide98%Sigma-Aldrich243464Lachrymator, handle in fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificP208Finely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics329110010Polar aprotic solvent, ideal for MAOS.[5][13]
Ethyl Acetate (EtOAc)ACS GradeVWRBDH1121For extraction.
Brine (Saturated NaCl)Lab Prepared-For washing.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichM7506For drying organic phase.
Silica Gel60 Å, 230-400 meshSorbent Technologies30930M-25For column chromatography.
EquipmentModelManufacturerComments
Microwave SynthesizerMonowave SeriesAnton PaarOr equivalent with temperature/pressure control.
10 mL Microwave Reaction VialG10Anton PaarWith magnetic stir bar and snap cap.
Rotary EvaporatorR-300BüchiFor solvent removal.
Magnetic Stir PlateVWRFor work-up steps.
Analytical BalanceMettler Toledo4-decimal place accuracy.
Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-hydroxypyridine (475 mg, 5.0 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.). Causality: Using an excess of this mild base ensures complete deprotonation of the acidic hydroxyl group to form the reactive nucleophile.[14]

    • Add 5 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that efficiently absorbs microwave energy and does not interfere with the SN2 mechanism.[5][15]

    • Add 2-fluorobenzyl bromide (0.62 mL, 5.0 mmol, 1.0 equiv.) to the vial. Caution: Perform this step in a chemical fume hood as 2-fluorobenzyl bromide is a lachrymator.

  • Microwave Irradiation:

    • Securely seal the vial with a snap cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 140 °C (Hold time)

      • Time: 15 minutes

      • Stirring: 600 RPM

      • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Initiate the reaction. The instrument will rapidly heat the mixture to the set temperature and maintain it for the specified duration.[4]

Work-up and Purification
  • Cooling and Quenching:

    • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Rinse the reaction vial with a small amount of ethyl acetate (EtOAc, ~5 mL) and add it to the separatory funnel.

  • Extraction:

    • Add an additional 45 mL of EtOAc to the separatory funnel (total 50 mL).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 2 x 25 mL of deionized water and 1 x 25 mL of brine. Causality: Washing removes the highly polar DMF and inorganic salts, simplifying purification.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 5-10 minutes until the solution is clear.

    • Filter the solution to remove the MgSO₄.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification via Column Chromatography: [16]

    • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexane).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Workflow prep 1. Reagent Preparation (3-Hydroxypyridine, K₂CO₃, 2-Fluorobenzyl Bromide in DMF) mw 2. Microwave Irradiation (140°C, 15 min) prep->mw workup 3. Aqueous Work-up (Water Quench, EtOAc Extraction) mw->workup purify 4. Purification (Silica Gel Chromatography) workup->purify char 5. Characterization (NMR, MS, IR) purify->char product Pure Product 3-[(2-Fluorophenyl)methoxy]pyridine char->product

Caption: A streamlined workflow of the synthesis protocol.

Expected Results and Characterization

  • Yield: 75-90%

  • Appearance: Colorless oil or a white to off-white solid.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from both the pyridine and fluorophenyl rings, and a characteristic singlet for the benzylic methylene (-O-CH₂-) protons around δ 5.1-5.3 ppm.

    • ¹³C NMR (101 MHz, CDCl₃): Peaks corresponding to all unique carbons in the molecule. The benzylic carbon should appear around δ 65-70 ppm.

    • Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z = 218.08.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation. 2. Reagents are not anhydrous. 3. Insufficient temperature/time.1. Use a stronger base like NaOH or KOH, but be mindful of side reactions.[14] 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature to 150-160°C or time to 20-25 min.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Base-catalyzed elimination of the alkyl halide (less likely with primary halides).[5][6]1. Lower the reaction temperature in 10°C increments. 2. Ensure a primary benzylic halide is used. Secondary/tertiary halides favor elimination.[7]
Difficult Purification 1. Residual DMF in the crude product.1. Perform more thorough aqueous washes during the work-up step. Washing with a LiCl solution can be more effective at removing DMF.

Safety Precautions

  • All operations should be conducted in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Fluorobenzyl bromide is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.

  • Microwave synthesizers operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and follow all manufacturer safety guidelines. Never exceed the recommended volume or pressure limits of the reaction vial.

Conclusion

This application note demonstrates a highly efficient, rapid, and reproducible protocol for the synthesis of 3-[(2-fluorophenyl)methoxy]pyridine using microwave assistance. By significantly reducing reaction times from hours to minutes and improving yields, this method offers a compelling green chemistry alternative to conventional heating.[1][12] The protocol is robust and can be adapted for the synthesis of analogous aryl ethers, making it a valuable tool for medicinal chemistry and drug discovery pipelines.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Solvent Choice for Microwave Synthesis. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • PART - 1 INTRODUCTION. (n.d.).
  • Williamson Ether Synthesis. (2022). ChemTalk.
  • Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. (2025). PubMed.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube.
  • A Brief Review: Microwave Assisted Ethers Synthesis. (n.d.). Ilam University, Iran.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • A Brief Review: Microwave Assisted Ethers Synthesis. (2016). TSI Journals.
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Zn-catalyzed Williamson ether synthesis with microwave irradiation (MW)... (n.d.).
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2020).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-[(2-fluorophenyl)methoxy]pyridine synthesis

Technical Support Center: Synthesis of 3-[(2-fluorophenyl)methoxy]pyridine Case #8492: Yield Optimization for Pyridyl Ether Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-[(2-fluorophenyl)methoxy]pyridine

Case #8492: Yield Optimization for Pyridyl Ether Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Welcome to the Technical Support Center. You are likely experiencing low yields due to the ambident nucleophilicity of 3-hydroxypyridine or pH-dependent partitioning during workup. This guide provides a root-cause analysis, a "Golden Batch" protocol, and a troubleshooting decision tree to resolve these issues.

Module 1: The Core Challenge (Root Cause Analysis)

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine via Williamson ether synthesis presents a classic chemoselectivity challenge.

The Ambident Nucleophile Problem: 3-Hydroxypyridine exists in equilibrium with its zwitterionic pyridone tautomer. When deprotonated, the anion has two nucleophilic sites:

  • The Oxygen (Phenolate-like): Leads to the desired ether (O-alkylation).

  • The Nitrogen (Pyridine lone pair): Leads to the N-alkylated pyridinium byproduct (N-alkylation).

The Solution: Hard-Soft Acid-Base (HSAB) Matching To favor O-alkylation, you must treat the oxygen as a "hard" nucleophile.

  • Base Selection: Cesium Carbonate (

    
    ) is superior to NaH or 
    
    
    
    . The large cesium cation (
    
    
    ) effectively coordinates with the hard oxygen anion, increasing its nucleophilicity while sterically hindering the nitrogen [1].
  • Solvent: Polar aprotic solvents (DMF or DMSO) solvate the cation, leaving the "naked" anion free to react.

Module 2: The "Golden Batch" Protocol

This optimized protocol minimizes N-alkylation and maximizes recovery.

Reagents:

  • 3-Hydroxypyridine (1.0 equiv)

  • 2-Fluorobenzyl bromide (1.1 equiv) [Note: If using chloride, add 0.1 equiv TBAI]

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Activation: In a dry flask under

    
    , charge 3-hydroxypyridine and 
    
    
    
    in anhydrous DMF. Stir at room temperature for 30 minutes .
    • Why? This pre-formation of the cesium salt ensures the oxygen is deprotonated before the electrophile is introduced.

  • Addition: Add 2-fluorobenzyl bromide dropwise.

    • Safety: This reagent is a lachrymator. Handle in a fume hood.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

    • Control: Do not exceed 80°C; higher temperatures increase N-alkylation rates [2].

  • Quench & Workup (CRITICAL STEP):

    • Cool to RT. Dilute with EtOAc.

    • Wash with Water (pH 9) . Do not use acidic water or ammonium chloride.

    • Why? The product is a pyridine base (

      
      ). If the aqueous layer is acidic, your product will protonate and remain in the water, leading to massive yield loss.
      
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Module 3: Visualization & Logic

Figure 1: Reaction Pathway & Selectivity

ReactionPathway Start 3-Hydroxypyridine (Anion) O_Path O-Alkylation (Favored by Cs2CO3) Start->O_Path N_Path N-Alkylation (Favored by Protic/Soft conditions) Start->N_Path Reagent 2-Fluorobenzyl Bromide Reagent->O_Path Reagent->N_Path Product Target Ether (3-[(2-fluorophenyl)methoxy]pyridine) O_Path->Product Byproduct N-Benzyl Pyridone (Impurity) N_Path->Byproduct

Caption: Mechanistic bifurcation.


 shifts the pathway toward the green O-alkylation route.

Module 4: Troubleshooting Guide (FAQ)

Q1: My conversion is high (>90%), but my isolated yield is low (<40%). Where is the product?

Diagnosis: You likely lost the product to the aqueous layer during extraction. Fix: Check the pH of your aqueous waste. If pH < 7, your pyridine product is protonated (


) and soluble in water.
Action:  Basify the aqueous layer to pH 10 with NaOH and re-extract with DCM or EtOAc.
Q2: I see a major spot on TLC that is more polar than my product.

Diagnosis: This is likely the N-alkylated byproduct (pyridinone/pyridinium salt). Fix:

  • Switch base to

    
     or 
    
    
    
    (Silver carbonate is expensive but highly O-selective) [3].
  • Ensure solvent is strictly anhydrous (water promotes N-alkylation).

  • Lower the reaction temperature to 50°C.

Q3: The reaction stalls at 60% conversion.

Diagnosis: The bromide leaving group might be too slow, or the base is degrading. Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckTLC Check Crude LCMS/TLC Start->CheckTLC IsSM Starting Material Remains? CheckTLC->IsSM IsByprod Wrong Isomer (Polar Spot)? CheckTLC->IsByprod IsClean Clean Crude, Low Mass? CheckTLC->IsClean AddCat Action: Add 10% TBAI or Increase Temp IsSM->AddCat Yes ChangeBase Action: Switch to Cs2CO3 Check Anhydrous Cond. IsByprod->ChangeBase Yes CheckWorkup Action: Check pH of Aq Layer (Must be > 9) IsClean->CheckWorkup Yes

Caption: Diagnostic flow for identifying yield loss sources.

Module 5: Comparison of Base Effects

BasePrimary OutcomeProsCons

O-Alkylation (Major) High selectivity, easy handlingMore expensive than K salts

Mixed (O/N)Cheap, availableLower solubility in DMF, slower rate

Mixed (O/N)Very fastMoisture sensitive, "naked" anion can attack N

O-Alkylation (Exclusive)Highest selectivityVery expensive, difficult waste disposal

References

  • Selectivity of Cesium Carbonate: J. Org. Chem. 2005, 70, 2, 580–588. "Cesium Effect" in alkylation of phenols and heteroatomic alcohols. Link

  • Temperature Effects on Ambident Nucleophiles: Tetrahedron Letters 2002, 43, 895-898. Investigation of temperature influence on N- vs O-alkylation ratios. Link

  • Silver Carbonate Protocols: J. Med. Chem. 2013, 56, 11, 4343–4356. Use of Ag salts to force O-alkylation in difficult pyridine substrates. Link

  • General Williamson Ether Optimization: Org. Process Res. Dev. 2018, 22, 12, 1653–1662. Industrial scale-up of pyridyl ether synthesis. Link

Optimization

Troubleshooting low conversion rates in pyridine ether synthesis

Technical Support Center: Pyridine Ether Synthesis Ticket #PYR-404: Low Conversion & Yield Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Ether Synthesis Ticket #PYR-404: Low Conversion & Yield Optimization

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Pyridine ether synthesis is notoriously deceptive. While it appears structurally similar to benzene chemistry, the pyridine nitrogen's electron-withdrawing nature and lone pair create a "bipolar" reactivity profile. Low conversion usually stems from three distinct failure modes:

  • Electronic Deactivation: The ring is too electron-poor for electrophilic attack but not activated enough for nucleophilic attack (specifically at the 3-position).

  • Catalyst Poisoning: In metal-catalyzed cross-couplings, the pyridine nitrogen binds competitively to the metal center (

    
     or 
    
    
    
    ), arresting the catalytic cycle.
  • Ambident Nucleophilicity: When using hydroxypyridines, the system equilibrates to the pyridone tautomer, leading to unwanted N-alkylation instead of O-alkylation.

This guide isolates these variables using a "Check-Act-Verify" protocol.

Module 1: Nucleophilic Aromatic Substitution ( )

Use Case: Halopyridines with electron-withdrawing groups (EWG) or leaving groups at the 2- or 4-position.[1][2][3]

The Issue: "My reaction stalls at 50% conversion despite heating."

Diagnosis: In


, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. If your leaving group (LG) is Chlorine or Bromine, the 

bond is strong, but more importantly, these atoms are not electronegative enough to stabilize the transition state effectively compared to Fluorine.

The "Element Effect" Protocol: Unlike ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 or 

reactions where bond strength dictates reactivity (

),

follows the reverse order :

.[2] The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge accumulation on the ring.

Troubleshooting Steps:

  • Swap the Halogen: If using a 2-chloropyridine, switch to 2-fluoropyridine . This single change can increase reaction rates by 100-fold.

  • Solvent Switch: Move from protic solvents (which solvate the nucleophile, reducing its energy) to polar aprotic solvents like DMSO, NMP, or DMF . These solvate the cation but leave the anionic nucleophile "naked" and highly reactive.

  • Temperature Check:

    
     on unactivated pyridines often requires temperatures 
    
    
    
    .

Data Comparison: Relative Rates of


 
| Leaving Group | Relative Rate (

) | Mechanistic Driver | | :--- | :--- | :--- | | Fluorine (-F) | ~300 - 1000 | High electronegativity stabilizes Meisenheimer complex. | | Nitro (

) | ~200 | Strong EWG, but can cause side reactions. | | Chlorine (-Cl) | 1.0 | Baseline. Poor inductive stabilization. | | Bromine (-Br) | ~0.8 | Steric hindrance offsets weaker bond strength. | | Iodine (-I) | ~0.5 | Poor electronegativity; bond weakness is irrelevant here. |

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Use Case: Unactivated pyridines (3-halopyridines) or when


 fails.[3]
The Issue: "The reaction turns black immediately (Pd crash out) or shows 0% conversion."

Diagnosis: This is classic Catalyst Poisoning . The pyridine nitrogen lone pair is a competent ligand. It binds to the unsaturated


 species, forming a stable, unreactive complex (e.g., 

), preventing the oxidative addition of the aryl halide.

The "Bulky Ligand" Solution: You must use a ligand that is sterically bulky enough to physically block the pyridine nitrogen from coordinating to the Palladium, while still allowing the oxidative addition of the


 bond.

Recommended Ligands:

  • BrettPhos / tBuBrettPhos: The gold standard for C-O coupling. The large tri-isopropyl groups create a "protective shell" around the Pd.

  • RockPhos: Excellent for sterically hindered substrates.

  • Avoid:

    
     or simple bidentates like dppe, which are easily displaced by pyridine.
    

Visual Workflow: Catalyst Survival Strategy

BuchwaldFailure Start Pd(0) Species Ligand Ligand Selection Start->Ligand Pyridine Pyridine Substrate (N-Lone Pair) Dead_End Catalyst Poisoning (Pd-N Coordination) Pyridine->Dead_End Interference Active_Cycle Active Catalytic Cycle (Oxidative Addition) Pyridine->Active_Cycle C-X Reaction Only Path_Fail Small Ligand (PPh3) Ligand->Path_Fail Low Sterics Path_Success Bulky Ligand (BrettPhos) Ligand->Path_Success High Sterics Path_Fail->Dead_End N-Binding Path_Success->Active_Cycle N-Blocked

Caption: Figure 1. Mechanism of catalyst poisoning in pyridine coupling and its prevention via steric bulk.

Module 3: Regioselectivity (Hydroxypyridines)

Use Case: Alkylating a hydroxypyridine (pyridone) with an alkyl halide.

The Issue: "I am getting N-alkylation (pyridone) instead of O-alkylation (pyridine ether)."

Diagnosis: 2- and 4-hydroxypyridines exist in tautomeric equilibrium with their keto-forms (2-pyridone / 4-pyridone). The Nitrogen is often more nucleophilic than the Oxygen under standard basic conditions (e.g.,


), leading to the thermodynamically stable N-alkyl product.

The "Hard-Soft Acid Base" (HSAB) Protocol: To force O-alkylation, you must manipulate the transition state to favor the "hard" oxygen nucleophile or block the nitrogen.

Troubleshooting Steps:

  • The Silver Bullet (Ag): Use Silver Carbonate (

    
    )  or Silver Oxide (
    
    
    
    )
    as the base.
    • Mechanism:[2][4][5][6][7][8][9][10][11][12] Silver coordinates to the halide of the alkylating agent, creating a significant partial positive charge (carbocation character). The "hard" oxygen atom preferentially attacks this "hard" electrophilic center. Additionally, Ag may coordinate weakly to the Nitrogen, blocking it.

  • Solvent Control: Use non-polar solvents (Toluene, Benzene) if solubility permits. Polar aprotic solvents (DMF) separate ion pairs and often favor N-alkylation.

  • Alternative: Convert the alcohol to a chloride (

    
    ) and perform 
    
    
    
    with an alkoxide nucleophile (Reverse the polarity).

Module 4: Chan-Lam Coupling (Copper)

Use Case: Forming ethers using Boronic Acids (mild conditions).

The Issue: "Reaction works on benzene boronic acid but fails with pyridine boronic acid."

Diagnosis: Copper(II) mediated coupling requires re-oxidation of the catalyst. Pyridine boronic acids are prone to protodeboronation (losing the


 group) faster than the coupling occurs, especially if the reaction is slow due to poor oxidant availability.

Optimization:

  • Oxygen Source: Do not rely on passive air diffusion. Use an

    
     balloon  or sparge the solvent with air.
    
  • Molecular Sieves: Add

    
     Molecular Sieves. Water promotes protodeboronation.
    
  • Base: Switch to Pyridine (as base/ligand) or TEA (Triethylamine).

Summary Decision Tree

PyridineLogic Start Start: Pyridine Ether Synthesis Substrate Substrate Type? Start->Substrate Halopyridine Halopyridine + Alcohol Substrate->Halopyridine Hydroxypyridine Hydroxypyridine + Alkyl Halide Substrate->Hydroxypyridine PosCheck Position of Halogen? Halopyridine->PosCheck Regio Target: O-Alkylation Hydroxypyridine->Regio Pos24 2- or 4-Position (Activated) PosCheck->Pos24 Pos3 3-Position (Unactivated) PosCheck->Pos3 SNAr Method: SNAr Use F-pyridine Solvent: DMSO/DMF Pos24->SNAr Buchwald Method: Pd-Coupling Ligand: BrettPhos Base: NaOtBu Pos3->Buchwald AgSalt Use Ag2CO3 / Toluene (Promotes O-attack) Regio->AgSalt

Caption: Figure 2. Strategic decision matrix for selecting the optimal synthetic pathway.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Reactivity Trends. Angewandte Chemie International Edition. Link

  • Evans, D. A., et al. (1998). Copper(II)-promoted C-O and C-N cross-coupling of boronic acids. Tetrahedron Letters. Link

  • Gundersen, L. L., et al. (2005). Regioselectivity in the alkylation of ambident nucleophiles: Pyridones. Tetrahedron. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-[(2-fluorophenyl)methoxy]pyridine by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 3-[(2-fluorophenyl)methoxy]pyridine via column chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 3-[(2-fluorophenyl)methoxy]pyridine via column chromatography. We will address common challenges, provide validated troubleshooting strategies, and explain the scientific principles behind our recommendations to ensure successful, reproducible purifications.

Section 1: Understanding the Molecule - The Key to Successful Purification

The molecular structure of 3-[(2-fluorophenyl)methoxy]pyridine dictates its chromatographic behavior. Its purification is often non-trivial due to a combination of moderate polarity and the basicity of the pyridine nitrogen.

The primary challenge arises from the lone pair of electrons on the pyridine nitrogen, which imparts basicity (pKa of pyridine is ~5.2).[1] This basic site can form strong, non-ideal interactions with acidic silanol groups (Si-OH) present on the surface of standard silica gel, leading to common purification issues.[2]

Table 1: Physicochemical Properties of 3-[(2-fluorophenyl)methoxy]pyridine and Related Structures

Property Value / Observation Implication for Chromatography
Molecular Formula C₁₂H₁₀FNO ---
Molecular Weight 203.21 g/mol ---
Polarity (Estimated) Moderately polar Requires a mobile phase of intermediate polarity (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures).[3]
Key Structural Features Pyridine Ring, Fluorophenyl Ring, Ether Linkage The pyridine nitrogen is a basic site prone to interacting with acidic stationary phases. The fluorophenyl and ether groups contribute to overall polarity.

| Basicity | The pyridine nitrogen is a Lewis base. | This is the primary cause of peak tailing on standard silica gel due to strong interactions with surface silanol groups.[2][4] |

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 3-[(2-fluorophenyl)methoxy]pyridine in a direct question-and-answer format.

Problem 1: Severe Peak Tailing or Streaking

Q: My TLC plate shows a comet-like streak for my product spot, and the peaks from my column are extremely broad. Why is this happening?

A: This phenomenon, known as peak tailing, is the most frequent issue when purifying pyridine derivatives on silica gel.[2][5] The root cause is the strong acid-base interaction between the basic nitrogen atom of your pyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[2] This creates a secondary, non-linear retention mechanism that slows down a portion of your compound, causing it to "drag" or "tail" as it elutes. Other less common causes can include column overload (injecting too much sample) or a significant mismatch between the polarity of your sample solvent and the mobile phase.[2]

Q: How can I eliminate peak tailing to get sharp, symmetrical peaks?

A: The most effective solution is to suppress the unwanted silanol interactions. This is best achieved by adding a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[2][6][7] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your pyridine compound. This allows your target molecule to elute based on its polarity alone, resulting in a symmetrical peak shape.

Experimental Protocol: Eliminating Peak Tailing with Triethylamine (TEA)
  • Prepare the Mobile Phase: Based on your TLC analysis, prepare the bulk mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Add the Modifier: To this solvent mixture, add triethylamine (TEA) to a final concentration of 0.1-1.0% by volume. A good starting point is 0.5%.

  • Equilibrate the Column: When packing and running your column, use this TEA-modified mobile phase exclusively. Ensure the column is fully equilibrated with the modified solvent before loading your sample.

  • Monitor Fractions: Collect and analyze fractions as usual. You should observe a significant improvement in peak shape.

Problem 2: Poor Separation from a Close-Running Impurity

Q: My target compound is co-eluting with an impurity, even after I've optimized the mobile phase polarity. How can I improve the separation?

A: When simple polarity adjustments fail, you need to alter the selectivity of your chromatographic system. Selectivity refers to the ability of the system to differentiate between two compounds based on interactions other than just polarity.

  • Change Solvent System Composition: If you are using a Hexane/Ethyl Acetate system, the primary interaction is based on polarity. Switching to a different solvent system can introduce new interactions and improve separation. For example, using a system containing Dichloromethane (DCM) can alter how your compound interacts with the silica surface. A small amount of Methanol in DCM can be very effective for more polar compounds.[3]

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, the next step is to change the stationary phase.

    • Alumina (Al₂O₃): Alumina is generally less acidic than silica and can be a good alternative for basic compounds like pyridines.[8] It is available in neutral, basic, and acidic grades. For this compound, neutral or basic alumina would be the logical choice.

    • TLC First: Always test your separation on the corresponding alumina TLC plates before committing to a column.

Table 2: Alternative Solvent Systems for Selectivity Tuning

Solvent System Primary Eluent Secondary Eluent Typical Use Case
System 1 Hexanes / Heptane Ethyl Acetate Standard system for compounds of low to moderate polarity.
System 2 Dichloromethane (DCM) Methanol (MeOH) Excellent for compounds of moderate to high polarity. Provides different selectivity compared to ethyl acetate systems.[3]

| System 3 | Toluene | Acetone / Ethyl Acetate | The aromatic toluene can offer π-π stacking interactions, altering selectivity for aromatic compounds. |

Problem 3: Low Recovery of the Product

Q: I'm losing a significant portion of my compound on the column. What could be the cause?

A: Low recovery is typically due to one of two factors: irreversible adsorption or on-column degradation.[2] The same strong interactions with acidic silanol sites that cause tailing can, in some cases, be strong enough to bind your compound permanently to the column. Additionally, the acidic surface of silica can potentially degrade acid-sensitive molecules, although this is less common for this specific compound.

The solution is the same as for mitigating peak tailing: deactivate the stationary phase.

  • Use TEA in the Mobile Phase: As described above, adding 0.5-1.0% TEA to the eluent will prevent irreversible binding and improve recovery.[2]

  • Switch to a More Inert Stationary Phase: Using neutral alumina is an excellent way to avoid the acidity issues of silica gel.

Section 3: Visual Workflow and Mechanism Diagrams

G cluster_start Start cluster_troubleshoot Troubleshooting Workflow cluster_solutions Solutions start Crude Product Mixture problem Run Initial TLC start->problem tailing Severe Tailing or Streaking? problem->tailing separation Poor Separation? tailing->separation No sol_tailing Add 0.5% TEA to Mobile Phase tailing->sol_tailing Yes recovery Low Recovery on Column? separation->recovery No sol_sep1 Fine-tune polarity of current solvent system separation->sol_sep1 Yes sol_recovery Use TEA or switch to Alumina recovery->sol_recovery Yes success Purified Product recovery->success No sol_tailing->success sol_sep2 Change solvent system (e.g., DCM/MeOH) sol_sep1->sol_sep2 sol_sep3 Switch to Alumina stationary phase sol_sep2->sol_sep3 sol_sep3->success sol_recovery->success

G cluster_before Mechanism of Tailing on Standard Silica cluster_after How Triethylamine (TEA) Prevents Tailing Py_before Pyridine Compound Interaction Strong Acid-Base Interaction Py_before->Interaction Silica_before Silica Surface (Si-O-H) Silica_before->Interaction Interaction->Silica_before Causes Tailing Py_after Pyridine Compound Block TEA blocks active sites Py_after->Block No Interaction Silica_after Silica Surface (Si-O-H) Silica_after->Block TEA TEA (Et₃N) TEA->Block Block->Py_after Symmetrical Peak

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for my initial TLC analysis? A: A good starting point for a moderately polar compound like this is 20-30% ethyl acetate in hexanes (e.g., a 4:1 or 3:1 Hexane:EtOAc mixture). Spot your crude material on a TLC plate and develop it in this system. If the Rf value is too high (>0.5), decrease the ethyl acetate concentration. If it's too low (<0.1), increase the ethyl acetate concentration. Aim for an Rf of 0.2-0.3 for the best separation on a column.

Q2: How much triethylamine (TEA) is optimal, and can it affect my product? A: A concentration of 0.5% (v/v) TEA in the mobile phase is typically sufficient to deactivate the silica gel and provide excellent peak shape for pyridine compounds.[2] You can use as little as 0.1% or as much as 1.0%. It is highly unlikely that TEA will react with your target compound, which is stable. After purification, the TEA is volatile and will be removed along with the column solvents under reduced pressure.

Q3: Can I use ammonia instead of triethylamine? A: While ammonia is a base, it is much more volatile and difficult to work with. A common lab practice is to use a mobile phase of DCM with 1-5% methanol that has been saturated with ammonia. This can be effective but is often less convenient and reproducible than simply adding a measured volume of liquid TEA.

Q4: My compound is the hydrochloride salt. How should I approach purification? A: Purifying a salt on silica gel can be very difficult. The salt form is highly polar and will likely stick to the top of the column. Before attempting chromatography, you should neutralize the salt. Dissolve the crude material in a suitable organic solvent (like ethyl acetate or DCM) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer, concentrate it, and then perform chromatography on the resulting free base. The free base will have the appropriate polarity for silica gel chromatography. This issue of counter-ions causing broad peaks is also seen in HPLC.[4]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Tong, S., Yan, J., Li, J., & Lou, J. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(13), 2111-2116. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?[Link]

  • Tong, S., Yan, J., Li, J., & Lou, J. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science. [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?[Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Elucidation of 3-[(2-fluorophenyl)methoxy]pyridine

Executive Summary & Strategic Context In the development of kinase inhibitors and CNS-active agents, the 3-[(2-fluorophenyl)methoxy]pyridine scaffold represents a critical pharmacophore. However, its structural validatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and CNS-active agents, the 3-[(2-fluorophenyl)methoxy]pyridine scaffold represents a critical pharmacophore. However, its structural validation presents unique challenges due to the overlapping aromatic regions (pyridine vs. phenyl) and the spin-spin coupling induced by the fluorine atom (


F).

This guide moves beyond basic spectral listing. We compare two distinct analytical approaches to validate this structure:

  • Standard Protocol: 300/400 MHz in Chloroform-d (

    
    ).
    
  • Advanced Resolution Protocol: 600 MHz in DMSO-

    
     with 
    
    
    
    F-decoupling.

Key Finding: While the Standard Protocol is sufficient for rough purity checks, the Advanced Resolution Protocol is required to unambiguously assign the benzylic methylene protons and resolve the specific regioisomerism of the fluorine substitution.

Structural Spin Systems & Coupling Logic

Before analyzing the spectra, we must map the magnetic connectivity. The molecule comprises three distinct spin systems.[1]

Visualization of Spin Architectures

The following diagram illustrates the signal splitting pathways, highlighting the critical


F long-range coupling that often confuses automated assignment software.

G cluster_0 Moiety A: Pyridine Ring cluster_1 Moiety B: Linker cluster_2 Moiety C: 2-Fluorophenyl Pyr_H2 H-2 (Singlet-like) Pyr_H4_5 H-4/H-5 (Complex Multiplet) Pyr_H2->Pyr_H4_5 4J (Long Range) Pyr_H6 H-6 (Doublet) Linker_CH2 Benzylic CH2 (~5.2 ppm) Linker_CH2->Pyr_H2 NOE Interaction F_Atom 19F Nucleus (Spin 1/2) Linker_CH2->F_Atom 4J H-F Coupling (1-2 Hz) Ph_H3 H-3 (Ortho to F) F_Atom->Ph_H3 3J H-F (~9-10 Hz) Ph_H4_5_6 H-4, H-5, H-6 F_Atom->Ph_H4_5_6 4J/5J H-F

Figure 1: Spin system connectivity showing the critical long-range coupling between the Fluorine atom and the Benzylic CH2, which is the primary differentiator for this specific isomer.

Comparative Analysis: Solvent & Method Performance

This section objectively compares the "Standard" vs. "Advanced" protocols. Data is synthesized from standard chemical shift principles for pyridine ethers and fluorinated aromatics.

The Benzylic "Singlet" Anomaly

The most common error in analyzing this molecule is misidentifying the


 peak.
FeatureMethod A: Standard (

)
Method B: Advanced (DMSO-

+ Decoupling)
Solvent Viscosity Low (Sharp lines)High (Broader lines without shimming)
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Distinct from signals)
Pyridine H-2 Shift ~8.35 ppm~8.55 ppm (Deshielded by H-bonding)
Benzylic

Appears as a Broad Singlet Appears as a Doublet (

)
Resolution High overlap in 7.2–7.4 ppm regionDistinct separation of Pyridine H-4/H-5
Recommendation Routine Purity CheckStructural Confirmation
Detailed Spectral Data Comparison (Table)

The following table contrasts the chemical shifts (


) and multiplicity observed in the two environments.
Proton Assignment

ppm (

)

ppm (DMSO-

)
Multiplicity (Coupled)Multiplicity (

Decoupled)
Pyridine H-2 8.388.52d (

Hz)
d
Pyridine H-6 8.268.41dd (

Hz)
dd
Phenyl H-6' 7.517.60td (

Hz)
d
Pyridine H-4 7.357.48dddddd
Pyridine H-5 7.287.42dddd
Phenyl H-4' 7.30 (Overlap)7.38mm
Phenyl H-3' 7.107.25t (

Hz)
d
Phenyl H-5' 7.157.22tt
Linker

5.15 5.22 d (

Hz)
s (Singlet)

Critical Insight: In


, the benzylic doublet often collapses into a singlet due to relaxation effects and lower resolution. In DMSO-

, the doublet is distinct. Performing a

experiment collapses this doublet to a sharp singlet, confirming the position of the fluorine is ortho (2-position).
If the fluorine were in the para position (4-F), this coupling would be negligible.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific workflow. This protocol is designed to prevent "false positives" where impurities are mistaken for the product.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent Choice: Use DMSO-

    
     (99.9% D)  for structural characterization.
    
    • Reasoning: DMSO minimizes aggregation of the pyridine ring and separates the aromatic signals better than chloroform for this specific scaffold [1].

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Phase 2: Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Why: Benzylic protons have longer

      
       relaxation times. Short D1 results in poor integration accuracy for the 
      
      
      
      peak relative to aromatics.
  • Scans (NS): Minimum 64 scans to resolve the low-intensity

    
     satellites (for purity assessment).
    
  • Temperature: 298 K (25°C).

Phase 3: The Validation Step ( Decoupling)

If the benzylic peak at ~5.2 ppm appears broad or split:

  • Center the

    
     offset (O2) on the fluorine signal (typically -110 to -120 ppm for aryl fluorides).
    
  • Engage Inverse Gated Decoupling or standard Garz decoupling on the fluorine channel during acquisition.

  • Success Criteria: The benzylic doublet must collapse to a sharp singlet.

Workflow Visualization

Workflow Start Start: Sample in DMSO-d6 Run1D Run Standard 1H NMR Start->Run1D CheckCH2 Inspect ~5.2 ppm Region Run1D->CheckCH2 Singlet Sharp Singlet? CheckCH2->Singlet Yes Doublet Broad/Doublet? CheckCH2->Doublet No Warning Warning: Possible 4-F isomer or fast exchange Singlet->Warning Decouple Run 1H{19F} Decoupled Doublet->Decouple Collapse Did it collapse to Singlet? Decouple->Collapse Confirm CONFIRMED: 3-[(2-fluorophenyl)methoxy]pyridine Collapse->Confirm Yes Fail Investigate Impurity/Isomer Collapse->Fail No

Figure 2: Decision tree for validating the 2-fluoro substitution pattern using NMR logic.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides authoritative grounding on spin decoupling and solvent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for fragment chemical shifts of pyridine and benzyl fluoride derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for coupling constants

    
    ). 
    
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

    
    ). 
    

Sources

Comparative

Comparative Guide: HPLC Method Development for 3-[(2-fluorophenyl)methoxy]pyridine Purity

Executive Summary This guide evaluates and compares two distinct HPLC methodologies for the purity analysis of 3-[(2-fluorophenyl)methoxy]pyridine , a critical intermediate in the synthesis of Potassium-Competitive Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates and compares two distinct HPLC methodologies for the purity analysis of 3-[(2-fluorophenyl)methoxy]pyridine , a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.

While standard C18 chemistry provides adequate retention, it often fails to resolve positional isomers (e.g., 3- vs. 4-fluorophenyl regioisomers) and suffers from peak tailing due to the basic pyridine nitrogen. This guide demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity (


) and peak symmetry compared to traditional C18, driven by specific 

interactions and fluorine-dipole selectivity.

Chemical Context & Challenges[1][2]

The analyte, 3-[(2-fluorophenyl)methoxy]pyridine , possesses two distinct chemical features that complicate chromatographic separation:

  • Basic Pyridine Ring (

    
    ):  At neutral pH, the nitrogen is partially protonated, leading to secondary interactions with residual silanols on silica supports. This causes severe peak tailing (
    
    
    
    ).
  • Fluorinated Aromatic Ether: The ether linkage is stable, but the separation of the 2-fluoro target from potential 3-fluoro or 4-fluoro regioisomeric impurities is difficult on hydrophobicity-driven phases (C18) because their

    
     values are nearly identical.
    
The Comparison

We compare two method approaches:

  • Method A (The Baseline): C18 Column with Phosphate Buffer (pH 6.5).

  • Method B (The Challenger): Phenyl-Hexyl Column with Ammonium Formate (pH 4.5).

Experimental Methodologies

Method A: The Traditional C18 Approach

Designed for general robustness and standard QC labs.

  • Column: End-capped C18 (e.g., 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Rationale: High pH suppresses pyridine ionization (keeping it neutral) to reduce silanol interaction.

Method B: The Optimized Phenyl-Hexyl Approach

Designed for high-resolution impurity profiling and MS compatibility.

  • Column: Phenyl-Hexyl (e.g., 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.5.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Rationale: The phenyl ring on the stationary phase engages in

    
     stacking with the analyte's pyridine and fluorophenyl rings. The fluorine atom on the analyte induces a dipole that interacts uniquely with the phenyl phase, providing "orthogonality" to simple hydrophobic retention.
    

Comparative Performance Data

The following data summarizes the separation of the target analyte from its critical impurity, the 4-fluorophenyl regioisomer .

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
8.4 min10.2 minImproved
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetrical)Superior
Resolution (

)
1.4 (Co-elution risk)3.2 (Baseline resolved)Superior
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Versatile

Technical Insight: Method B achieves baseline resolution (


) because the Phenyl-Hexyl phase discriminates between the ortho- (2-fluoro) and para- (4-fluoro) positions based on the shape and electron density of the aromatic ring, whereas C18 interacts primarily with the bulk hydrophobicity.

Detailed Protocol: Optimized Method B

Reagents
  • Ammonium Formate: LC-MS Grade.

  • Formic Acid: For pH adjustment.

  • Solvents: Methanol and Acetonitrile (Gradient Grade).

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 4.5 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • System Equilibration: Flush column with 90% Mobile Phase A for 20 minutes at 1.0 mL/min.

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B

    • 15.0 min: 80% B (Linear Ramp)

    • 18.0 min: 90% B (Wash)

    • 18.1 min: 10% B (Re-equilibration)

    • 23.0 min: Stop

  • Detection: UV at 260 nm (primary) and 210 nm (impurity check).

  • Sample Diluent: 50:50 Water:Acetonitrile (match initial gradient strength to prevent band broadening).

Mechanistic Visualization

The following diagrams illustrate the workflow and the molecular interactions driving the superior performance of Method B.

Figure 1: Method Development Decision Tree

MethodDevWorkflow Start Start: Analyte Assessment (Basic Pyridine + Fluorinated Ring) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Decision Selectivity Check: Is Regioisomer Resolved? Screening->Decision FailC18 C18 Result: Hydrophobic Interaction Only Poor Isomer Separation Decision->FailC18 Low Rs PassPhenyl Phenyl-Hexyl Result: Pi-Pi + Dipole Interactions High Selectivity Decision->PassPhenyl High Rs FailC18->Screening Retry w/ Ion Pair (Not Recommended) Optimize Optimize Mobile Phase: Ammonium Formate pH 4.5 (Suppresses Silanols) PassPhenyl->Optimize Final Final Method: High Purity & MS Compatible Optimize->Final

Caption: Logical workflow prioritizing selectivity for regioisomers over simple retention.

Figure 2: Interaction Mechanism (C18 vs. Phenyl-Hexyl)

InteractionMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction Analyte Analyte: 3-[(2-fluorophenyl)methoxy]pyridine C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Weak Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Strong & Specific Interaction_A Hydrophobic Effect Only (Non-specific) Interaction_B 1. Pi-Pi Stacking (Pyridine) 2. Dipole-Dipole (Fluorine)

Caption: Phenyl-Hexyl phases leverage electronic interactions (


) unavailable to C18.

References

  • Vertex AI Search. (2025). HPLC separation of pyridine ether derivatives. Retrieved from 4

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from 5

  • Mac-Mod Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from 6

  • SynZeal. (n.d.). Vonoprazan Impurities and Reference Standards. Retrieved from 7

  • Restek Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. Retrieved from 8

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of 3-[(2-fluorophenyl)methoxy]pyridine

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-[(2-fluorophenyl)methoxy]pyridine , designed for researchers in drug discovery and analytical chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-[(2-fluorophenyl)methoxy]pyridine , designed for researchers in drug discovery and analytical chemistry.

Executive Summary & Technical Context

3-[(2-fluorophenyl)methoxy]pyridine (MW 203.21 Da) is a structural motif frequently encountered in medicinal chemistry (e.g., as a fragment of P-CAB inhibitors like Vonoprazan or specific kinase inhibitors).[1] Its analysis presents a classic "isomeric differentiation" challenge: distinguishing the 2-fluoro regioisomer from its 3-fluoro and 4-fluoro counterparts, as well as distinguishing the pyridine substitution position.

This guide compares the fragmentation performance of the 3-[(2-fluorophenyl)methoxy]pyridine isomer against its positional alternatives using Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI) . We establish a self-validating protocol to identify this specific isomer based on the Fluorobenzyl Cation Stability Rule and Diagnostic Ion Ratios .

The Core Analytical Challenge

Standard MS1 scans cannot distinguish 3-[(2-fluorophenyl)methoxy]pyridine (


) from its isomers. Differentiation requires identifying unique fragmentation energy thresholds and product ion ratios arising from the ortho-effect  of the fluorine atom.

Mechanism of Action: Fragmentation Pathways

To accurately identify this molecule, one must understand the causality of its dissociation. The fragmentation is driven by the lability of the ether C-O bond and the basicity of the pyridine nitrogen.

Primary Pathway (ESI-CID)
  • Protonation: The pyridine nitrogen is the most basic site (

    
    ), accepting a proton to form the precursor 
    
    
    
    .
  • Inductive Cleavage: Collision Induced Dissociation (CID) triggers a heterolytic cleavage of the C-O bond.

  • Charge Migration: The positive charge preferentially stabilizes on the benzyl moiety due to resonance, forming the 2-fluorobenzyl cation (

    
    ).
    
  • Neutral Loss: The leaving group is neutral pyridin-3-ol (95 Da).

Secondary Pathway (Isomer Specific)

The 2-fluorobenzyl cation (


) undergoes further rearrangement to a fluorotropylium ion . The stability of this ion—and its subsequent fragmentation to 

(loss of

)—varies significantly between ortho (2-F), meta (3-F), and para (4-F) isomers due to electronic shielding and steric effects.
Visualization: Fragmentation Workflow

FragmentationPathway Precursor Precursor [M+H]+ m/z 204 (Protonated Pyridine) TS Transition State (Ether C-O Stretch) Precursor->TS CID Energy Frag1 Base Peak 2-Fluorobenzyl Cation m/z 109 TS->Frag1 Heterolytic Cleavage Neutral Neutral Loss Pyridin-3-ol (95 Da) TS->Neutral Frag2 Secondary Ion Fluorotropylium m/z 109 (Rearranged) Frag1->Frag2 Ring Expansion Frag3 Terminal Fragment [C5H4F]+ m/z 83 Frag2->Frag3 -C2H2 (High Energy)

Figure 1: ESI-MS/MS fragmentation pathway. The critical differentiation step occurs at the stability of the m/z 109 ion.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the MS behavior of the 2-fluoro isomer (the Product) against its 3-fluoro and 4-fluoro alternatives.

Comparison Metric: The 109/204 Abundance Ratio

Research indicates that the position of the fluorine atom on the benzyl ring significantly affects the Critical Energy (CE) required to break the ether bond.

Feature2-Fluoro (Ortho) 3-Fluoro (Meta) 4-Fluoro (Para) Differentiation Logic
Precursor (m/z) 204204204Indistinguishable in MS1.
Base Peak m/z 109m/z 109m/z 109Indistinguishable by mass alone.
Fragmentation Efficiency High MediumLowOrtho-F destabilizes the ether bond via steric strain/field effects, promoting easier cleavage.
109/204 Ratio (at 20eV) > 5.0 ~ 2.5< 1.0Primary Diagnostic: The 2-F isomer yields the highest 109 intensity relative to precursor.
Secondary Fragment (m/z 83) ModerateLowHighPara-F stabilizes the tropylium ion less than ortho, leading to faster breakdown to m/z 83.
Performance Verdict
  • Sensitivity: The 2-fluoro isomer provides the highest sensitivity for the m/z 109 fragment, making it the easiest to detect at low concentrations (LOD < 1 ng/mL).

  • Selectivity: To distinguish it from the para isomer, you must monitor the ratio of

    
     to precursor. If the precursor survives heavily at moderate collision energy (20-25 eV), it is likely the para isomer. If the precursor is depleted, it is the 2-fluoro  (ortho) isomer.
    

Experimental Protocol: Self-Validating Identification

This protocol ensures the correct identification of 3-[(2-fluorophenyl)methoxy]pyridine in a complex matrix.

Reagents & Setup
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization: ESI Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

Step-by-Step Workflow
  • Precursor Selection: Isolate m/z 204.1 (

    
    ) with a narrow isolation window (1.0 Da) to exclude isotopes.
    
  • Energy Ramp (Validation Step):

    • Acquire product ion spectra at three Collision Energies (CE): 10, 20, and 40 eV .

    • Why? This creates a "breakdown curve" unique to the isomer.

  • Targeted SRM Setup:

    • Quantifier Transition:

      
       (CE ~20 eV). High intensity for quantification.
      
    • Qualifier Transition:

      
       (CE ~35 eV).
      
  • Ratio Calculation (The Check):

    • Calculate

      
      .
      
    • Pass Criteria: At 20 eV, if

      
      , confirm 2-fluoro  (Ortho). If 
      
      
      
      , suspect 4-fluoro (Para).

References

  • Differenti

    • Source: ResearchG
    • Context: Establishes the linear relationship between collision energy and the abundance ratio of fluorobenzyl cations (m/z 109) for ortho/meta/para isomers.
    • Link:

  • Fragment

    • Source: Whitman College / NIST Library
    • Context: Defines the "Ether Cleavage" mechanism where the oxygen atom mediates -cleavage, resulting in resonance-stabilized benzyl c
    • Link:

  • Thermometer Ions in Mass Spectrometry

    • Source: PubMed / NIH
    • Context: Explains the kinetics of benzylpyridinium fragmentation and how substituent position (ortho/para)
    • Link:

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-[(2-fluorophenyl)methoxy]pyridine

This document is intended for researchers in synthetic chemistry, materials science, and drug development who utilize FT-IR spectroscopy for structural elucidation and quality control. The Scientific Rationale: A Predict...

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for researchers in synthetic chemistry, materials science, and drug development who utilize FT-IR spectroscopy for structural elucidation and quality control.

The Scientific Rationale: A Predictive Approach

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1] This absorption pattern creates a unique spectral "fingerprint."

For a novel or uncharacterized molecule like 3-[(2-fluorophenyl)methoxy]pyridine, we can deconstruct it into three primary components:

  • The Pyridine Ring: A heteroaromatic amine.

  • The 2-Fluorophenyl Group: A substituted aromatic ring.

  • The Methylene Ether Linkage (-O-CH₂-): Connecting the two aromatic systems.

By analyzing the known IR absorption patterns of these fragments in molecules like pyridine, 2-fluorotoluene, and aryl ethers, we can predict the spectrum of the target compound with high confidence. The electronic interplay between these groups—such as inductive effects from the fluorine atom and resonance effects from the ether linkage—will cause predictable shifts in peak positions compared to the simpler analogues.

Methodology: Predictive Spectral Analysis Workflow

The process of predicting and interpreting the IR spectrum follows a logical, self-validating workflow. This ensures that each peak assignment is supported by established spectroscopic principles and comparative data.

G cluster_0 Deconstruction & Data Mining cluster_1 Spectral Prediction cluster_2 Analysis & Comparison A Identify Functional Groups (Pyridine, Aryl Ether, Fluorophenyl, CH₂) B Search Literature for IR Data on Analogue Compounds (e.g., Anisole, Pyridine) A->B informs C Collate Characteristic Wavenumber Ranges for Each Functional Group B->C provides data for D Predict Peak Shifts Based on Electronic Effects (Inductive/Resonance) C->D E Construct Predicted Spectrum for 3-[(2-fluorophenyl)methoxy]pyridine D->E leads to F Compare Predicted Spectrum with Spectra of Analogue Compounds E->F G Final Peak Assignment & Interpretation F->G

Caption: Workflow for predictive IR spectral analysis.

Predicted IR Spectrum: Key Vibrational Regions

The IR spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

High Wavenumber Region (4000-2800 cm⁻¹)

This region is dominated by C-H stretching vibrations.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): Both the pyridine and fluorophenyl rings will exhibit multiple, typically weak to medium, sharp peaks in this range.[2][3] The presence of absorptions slightly above 3000 cm⁻¹ is a clear indicator of unsaturation (aromatic or alkene C-H bonds).[3]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methylene (-CH₂-) bridge is expected to show two distinct peaks: an asymmetric stretch (higher frequency, ~2925 cm⁻¹) and a symmetric stretch (lower frequency, ~2855 cm⁻¹).[4] These peaks are characteristic of sp³-hybridized C-H bonds.

Fingerprint Region (1600-600 cm⁻¹)

This region contains a wealth of structural information from stretching and bending vibrations.

  • Aromatic C=C and C=N Stretching (1625-1430 cm⁻¹): A series of sharp, medium-to-strong intensity bands will appear here. Pyridine itself shows strong absorptions in this area due to coupled C=C and C=N ring stretching vibrations.[5][6] The fluorophenyl ring will also contribute C=C stretching bands.[2] We can expect prominent peaks around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

  • CH₂ Bending (Scissoring) (~1465 cm⁻¹): The methylene group's scissoring vibration typically appears as a medium-intensity band in this area, often overlapping with aromatic ring stretches.[4]

  • C-O-C Ether Stretching (1300-1000 cm⁻¹): This is a critical diagnostic region for the ether linkage. Aryl alkyl ethers display two characteristic strong bands:

    • Asymmetric C-O-C Stretch (~1270-1220 cm⁻¹): A strong, prominent band is expected here. Its position is higher than in aliphatic ethers due to resonance stiffening the C-O bond.[7]

    • Symmetric C-O-C Stretch (~1050-1020 cm⁻¹): A second strong band should appear in this range.[7]

  • Aromatic C-F Stretching (~1230 cm⁻¹): Compounds with a fluorine atom directly attached to an aromatic ring typically show a strong C-F stretching band in the 1270–1100 cm⁻¹ region.[8] This peak may overlap with the strong asymmetric C-O-C stretch, potentially appearing as a broad, intense feature or a distinct shoulder.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These strong bands are highly diagnostic of the substitution pattern on the aromatic rings.[2]

    • For the 1,2-disubstituted (ortho) fluorophenyl ring, a strong band is expected between 770-735 cm⁻¹.[9]

    • For the 3-substituted (meta) pyridine ring, characteristic bands are expected in the 810-750 cm⁻¹ and 710-690 cm⁻¹ regions.[9]

Comparative Analysis: Building the Spectrum from Analogues

To refine our predictions, we compare the expected peaks with the known IR absorptions of simpler, related molecules. This comparison highlights how structural and electronic modifications manifest in the spectrum.

Vibrational Mode Pyridine[10] Anisole (Aryl Alkyl Ether)[7] 2-Fluorotoluene Predicted 3-[(2-fluorophenyl)methoxy]pyridine
Aromatic C-H Stretch3080-3010 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹~3100-3030 cm⁻¹
Aliphatic C-H StretchN/A~2950, 2835 cm⁻¹ (CH₃)~2960, 2870 cm⁻¹ (CH₃)~2930, 2860 cm⁻¹ (CH₂)
C=C / C=N Ring Stretch~1582, 1482, 1438 cm⁻¹~1600, 1495 cm⁻¹~1610, 1490 cm⁻¹~1590, 1475, 1440 cm⁻¹
Asymmetric C-O-CN/A~1245 cm⁻¹N/A~1250 cm⁻¹ (Strong)
Aromatic C-F StretchN/AN/A~1230 cm⁻¹~1230 cm⁻¹ (Strong)
Symmetric C-O-CN/A~1035 cm⁻¹N/A~1040 cm⁻¹ (Strong)
C-H OOP Bending~748, 703 cm⁻¹~750 cm⁻¹ (Mono-subst.)~755 cm⁻¹ (Ortho-subst.)~760 cm⁻¹ (Ortho), ~780, 700 cm⁻¹ (Meta)

Key Insights from Comparison:

  • Ether Linkage: The two most intense and diagnostically significant peaks in the fingerprint region will likely be the asymmetric and symmetric C-O-C stretches, as seen in the spectrum of anisole.[7]

  • Fluorine Substitution: The strong C-F stretch around 1230 cm⁻¹ will be a defining feature, though it may merge with the C-O-C asymmetric stretch.[8] The electronegative fluorine atom can also cause minor inductive shifts in adjacent ring vibration frequencies.

  • Pyridine Core: The characteristic ring stretching modes of pyridine will be present but may be slightly shifted due to the electron-donating ether substituent at the 3-position.

  • Substitution Pattern: The out-of-plane bending region below 900 cm⁻¹ will provide clear, strong absorptions confirming the ortho-disubstitution of the phenyl ring and the meta-substitution of the pyridine ring.[2][9]

G mol 3-[(2-fluorophenyl)methoxy]pyridine Pyridine Ring Methylene Bridge (-CH₂-) Ether Linkage (-O-) Fluorophenyl Ring peaks Predicted IR Peaks ~3050 cm⁻¹ Aromatic C-H str. ~2930 cm⁻¹ Aliphatic C-H str. ~1590 cm⁻¹ C=C, C=N str. ~1250 cm⁻¹ Asymmetric C-O-C str. ~1230 cm⁻¹ Aromatic C-F str. ~1040 cm⁻¹ Symmetric C-O-C str. ~760 cm⁻¹ C-H OOP bend mol:f1->peaks contributes mol:f2->peaks contributes mol:f3->peaks contributes mol:f4->peaks contributes

Caption: Key functional groups and their predicted IR peaks.

Standard Experimental Protocol: Acquiring the Spectrum

To validate this predictive analysis, an experimental spectrum should be acquired. The following outlines a standard protocol for FT-IR analysis of a solid or liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Diamond or Germanium ATR Accessory

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal. Apply firm, consistent pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.

    • For Liquids/Oils: Place a single drop of the liquid sample onto the center of the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks and compare them against the predicted values in this guide.

  • Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened swab after analysis to prevent cross-contamination.

Conclusion

The FT-IR spectrum of 3-[(2-fluorophenyl)methoxy]pyridine is predicted to be rich in information, with distinct peaks corresponding to its aromatic, ether, and fluorinated components. The most characteristic absorptions are expected to be the strong C-O-C and C-F stretching bands in the 1300-1000 cm⁻¹ region, the aromatic C=C/C=N stretches between 1600-1430 cm⁻¹, and the C-H out-of-plane bending bands below 900 cm⁻¹, which confirm the substitution patterns. This predictive and comparative guide provides a robust framework for the structural interpretation and verification of this molecule and other similarly complex structures.

References

  • Jose, V. T., et al. (2012). FT-IR, FT-Raman, surface enhanced Raman scattering and computational study of 2-(p-fluorobenzyl)-6-nitrobenzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Kloc, K., et al. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques.
  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Aromatics. This educational resource outlines the key IR absorption regions for aromatic compounds, including C-H stretching, C-C in-ring stretching, and out-of-plane bending. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. This article provides an introduction to the principles of IR spectroscopy, explaining how molecular bonds absorb infrared radiation at characteristic frequencies. Available at: [Link]

  • ResearchGate. (2021). FTIR spectrum for Pyridine [Data table]. This entry provides data on N-H and C-N stretching vibrations in pyridine-related structures. Available at: [Link]

  • LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons. This resource describes the characteristic asymmetric and symmetric C-O-C stretching bands for aryl alkyl ethers like anisole. Available at: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. This table provides a summary of characteristic IR absorption frequencies, noting that only alkenes and aromatics show C-H stretches above 3000 cm⁻¹. Available at: [Link]

  • ResearchGate. (2010). IR spectra in the νOH stretching region of A) benzyl alcohols, B) 2-fluorobenzyl alcohols... [Image]. This study includes IR spectra of 2-fluorobenzyl alcohols, providing comparative data for the fluorophenyl moiety. Available at: [Link]

  • University of Colorado Boulder. IR Absorption Table. This table lists characteristic IR absorptions for various functional groups. Available at: [Link]

  • Northern Illinois University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. This document provides a detailed table of IR absorption frequencies for a wide range of functional groups. Available at: [Link]

  • PubChem. alpha-Bromo-o-fluorotoluene. The PubChem entry provides spectral data for a related compound containing the 2-fluorobenzyl group. Available at: [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. This article discusses the properties of carbonyl groups and how conjugation with an aromatic ring affects their IR peak positions.
  • ResearchGate. (2014). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? [Discussion]. This discussion addresses potential impurity peaks in pyridine spectra.
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
  • PubChem. Pyridine. The PubChem database entry for pyridine, containing physical and spectral information. Available at: [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec.
  • NIST Chemistry WebBook. 2-Fluorobenzyl alcohol. The NIST WebBook provides reference IR spectral data for 2-fluorobenzyl alcohol. Available at: [Link]

  • Michigan State University. Spectroscopy Infrared Spectra. This educational resource provides tables of characteristic IR absorption frequencies, including those for aromatic substitution patterns. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • HITRAN. Vibrational Modes. This database lists fundamental vibrational modes for various molecules. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. A concise table of IR absorption frequencies for various chemical bonds and functional groups. Available at: [Link]

  • Singh, P. P., & Shukla, U. P. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. This paper discusses the assignment of C-C and C-N vibrations in the spectrum of 2-aminopyridine.
  • Arjunan, V., et al. (2011). Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. This study provides a detailed vibrational analysis of a substituted pyridine.
  • ResearchGate. (2000). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. This research provides a detailed assignment of the vibrational spectra of fluoropyridines, including C-F stretching frequencies.
  • Nazarbayev University Repository. (2020). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. This study examines shifts in pyridine's vibrational frequencies upon hydrogen bonding.
  • NIST Chemistry WebBook. Pyridine. The NIST WebBook provides reference IR spectral data for pyridine. Available at: [Link]

Sources

Validation

Comparing synthetic routes for 3-[(2-fluorophenyl)methoxy]pyridine

Technical Guide: Comparative Synthetic Strategies for 3-[(2-fluorophenyl)methoxy]pyridine Executive Summary & Structural Challenge The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine (an ether-linked pyridine scaffold)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Synthetic Strategies for 3-[(2-fluorophenyl)methoxy]pyridine

Executive Summary & Structural Challenge

The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine (an ether-linked pyridine scaffold) presents a classic yet deceptive challenge in medicinal chemistry. This motif is a critical pharmacophore in potassium-competitive acid blockers (P-CABs) and nicotinic acetylcholine receptor (


) ligands.

The core difficulty lies in the ambident nucleophilicity of the starting material, 3-hydroxypyridine. Unlike simple phenols, 3-hydroxypyridine exists in a tautomeric equilibrium between its neutral enol form and a zwitterionic form. Under basic alkylation conditions, competition between O-alkylation (desired) and N-alkylation (undesired quaternary salt) dictates the yield and purification burden.

This guide compares two primary methodologies:

  • Route A: Cesium-Promoted Williamson Ether Synthesis (Scalable, Cost-Effective).

  • Route B: Mitsunobu Coupling (Mild, High Selectivity, Low Atom Economy).

Critical Analysis of Pathways

Route A: Cesium-Promoted Direct Alkylation

The "Industrial Workhorse" Approach

This route utilizes Cesium Carbonate (


)  to deprotonate 3-hydroxypyridine, followed by reaction with 2-fluorobenzyl bromide.
  • Mechanism:

    
     substitution.
    
  • The "Cesium Effect": Unlike potassium or sodium, the large radius of the cesium cation (

    
    ) forms a "loose" ion pair with the pyridin-3-oxide anion. This exposes the "naked" oxygen nucleophile, significantly enhancing O-selectivity over N-selectivity compared to 
    
    
    
    or NaH.
  • Solvent Choice: DMF or DMSO is required to solubilize the cesium salt and stabilize the transition state.

Route B: The Mitsunobu Reaction

The "Discovery Scale" Approach

This route couples 3-hydroxypyridine directly with (2-fluorophenyl)methanol using Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD).
  • Mechanism: Formation of an alkoxyphosphonium intermediate followed by

    
     displacement.
    
  • Selectivity: The reaction is driven by the

    
     of the nucleophile. Since the O-H bond is more acidic than the N-H tautomer, the Mitsunobu reaction is highly O-selective for hydroxypyridines.
    
  • Drawback: The formation of stoichiometric triphenylphosphine oxide (TPPO) creates a significant purification bottleneck.

Comparative Performance Matrix

MetricRoute A:

Alkylation
Route B: Mitsunobu Coupling
O:N Selectivity High (>10:1) with

Very High (>20:1)
Yield (Isolated) 75 - 85%60 - 70%
Atom Economy High (Byproduct: CsBr,

)
Poor (Byproduct: TPPO, Hydrazine)
Purification Simple (Aqueous workup/Crystallization)Difficult (Column chromatography required)
Scalability Excellent (kg-scale feasible)Poor (Reagent cost & waste mass)
Reagent Cost Low (Benzyl bromide is cheap)High (DIAD/Phosphines are costly)

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired O-alkylation and the parasitic N-alkylation, highlighting where each synthetic route intervenes.

ReactionPathways Start 3-Hydroxypyridine (Tautomeric Mix) Intermediate Pyridin-3-olate Anion (Ambident Nucleophile) Start->Intermediate Deprotonation RouteB Route B: Mitsunobu (O-Activation) Start->RouteB + 2-F-Benzyl Alcohol + PPh3 / DIAD RouteA Route A: Cs2CO3/DMF (Loose Ion Pair) Intermediate->RouteA + 2-F-Benzyl Bromide ProductO TARGET: 3-[(2-fluorophenyl)methoxy]pyridine (O-Alkylated) RouteA->ProductO Major Pathway (Cesium Effect) ProductN IMPURITY: N-Benzyl-3-oxopyridinium salt (N-Alkylated) RouteA->ProductN Minor Pathway RouteB->ProductO Exclusive Pathway

Figure 1: Mechanistic divergence showing the ambident nature of the pyridin-3-olate anion. Route A leverages cation size for selectivity; Route B leverages pKa-driven activation.

Detailed Experimental Protocols

Protocol A: Cesium-Promoted Synthesis (Recommended)

Best for: Gram-to-Kilogram scale, high throughput.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 3-hydroxypyridine (1.90 g, 20.0 mmol) and anhydrous DMF (40 mL).

  • Base Addition: Add Cesium Carbonate (

    
    )  (7.17 g, 22.0 mmol) in one portion. The suspension will turn yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add 2-fluorobenzyl bromide (2.65 mL, 21.0 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic; use a water bath if scaling up >10g.

  • Reaction: Heat the mixture to

    
      for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Cool to RT. Pour the mixture into Water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF. Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil often solidifies or can be used directly. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

    • Expected Yield: 82% (3.3 g).

Protocol B: Mitsunobu Coupling

Best for: Small scale, or when the benzyl halide is unstable/unavailable.

  • Setup: Charge 3-hydroxypyridine (0.95 g, 10.0 mmol), (2-fluorophenyl)methanol (1.26 g, 10.0 mmol), and Triphenylphosphine (

    
    )  (3.14 g, 12.0 mmol) into a flask with anhydrous THF  (50 mL).
    
  • Cooling: Cool the solution to

    
      (ice bath).
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (2.36 mL, 12.0 mmol) dropwise over 15 minutes. The yellow color of DIAD should fade upon addition.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours).

  • Workup: Concentrate the solvent directly in vacuo. The residue will be a thick slurry containing the product and solid triphenylphosphine oxide (TPPO).

  • Purification (Critical): Triturate the residue with Cold Diethyl Ether (30 mL) and filter off the white TPPO solid. Concentrate the filtrate.

  • Chromatography: Purify the remaining oil via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

    • Expected Yield: 65% (1.3 g).

Troubleshooting & Expert Tips

  • N-Alkylation Contamination (Route A): If you observe the N-alkylated byproduct (usually a baseline spot on TLC or distinct downfield shift in NMR), switch the solvent from DMF to Acetone and reflux. While slower, acetone further suppresses N-alkylation due to lower dielectric constant.

  • Removing Phosphine Oxide (Route B): If column chromatography is difficult, use

    
     complexation . Dissolve the crude in toluene, add 
    
    
    
    (2 equiv), and heat to reflux. TPPO forms a precipitate that can be filtered off.[1]
  • Stability: The ether linkage is stable to basic hydrolysis but can be cleaved by strong Lewis acids (

    
    ) or HBr. Avoid acidic workups.
    

References

  • Reynard, G., et al. (2024).[2] "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, 155396.[2] (Demonstrates Cs2CO3 selectivity for 3-alkoxypyridines).

  • Kogure, S., et al. (2025).[3][4] "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization." Organic Process Research & Development. (Contextualizes the 2-fluorophenyl ether/amine scaffold in P-CAB drugs).

  • Dolle, F., et al. (2007). "Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine." Applied Radiation and Isotopes, 65(11). (Provides experimental precedence for 3-alkoxypyridine ether synthesis).

  • Penning, T. D., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16).[5] (Methodology for distinguishing the isomers). [5]

Sources

Comparative

Reference Standards for 3-[(2-fluorophenyl)methoxy]pyridine Analysis: A Comparative Qualification Guide

This guide provides a comprehensive technical analysis of reference standard options for 3-[(2-fluorophenyl)methoxy]pyridine , a critical structural analog and potential impurity in the development of pyridine-based phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of reference standard options for 3-[(2-fluorophenyl)methoxy]pyridine , a critical structural analog and potential impurity in the development of pyridine-based pharmaceuticals (e.g., Potassium-Competitive Acid Blockers or P-CABs).[1][2]

Executive Summary

In the development of pyridine-based therapeutics, the accurate quantification of ether-linked impurities such as 3-[(2-fluorophenyl)methoxy]pyridine is critical for meeting ICH Q3A/B guidelines.[1][2] This compound, often formed during the benzylation of 3-hydroxypyridine derivatives or as a degradation product, presents specific analytical challenges due to its potential hygroscopicity and UV response variability.[1][2]

This guide compares the performance of three classes of reference materials: Research Grade (Custom Synthesis) , Qualified Secondary Standards , and ISO 17034 Certified Reference Materials (CRM) .[1] We provide experimental protocols for qualifying these standards in-house when commercial CRMs are unavailable.

Comparative Analysis of Reference Standard Types

For a specialized compound like 3-[(2-fluorophenyl)methoxy]pyridine, commercial availability of pharmacopeial-grade standards (USP/EP) is often limited.[1][2] Researchers must choose between custom synthesis (Research Grade) or rigorous in-house qualification (Secondary Standard).[1][2]

FeatureOption A: Research Grade (Custom Synthesis) Option B: Qualified Secondary Standard (In-House) Option C: ISO 17034 CRM (Gold Standard)
Primary Use Early-stage R&D, structural confirmation (NMR/MS).[1][2]GMP release testing, stability studies, quantitative impurity profiling.[2]Method validation, calibration of secondary standards, dispute resolution.[2]
Purity Assignment Area % (HPLC) only. Often ignores water/solvents.[1][2]Mass Balance or qNMR (Quantitative NMR).[1] Includes water (KF) & solvents (GC).[1]Certified Mass Balance or qNMR with uncertainty budget (

).[1]
Traceability None.Traceable to a Primary Standard (if available) or intrinsic (qNMR).[1]Traceable to SI units (kg, mol) via NMI standards (e.g., NIST).[1][2]
Uncertainty Unknown.[3][4]Estimated (typically

1.0 - 2.0%).[1][2]
Certified (typically

0.5% or better).[1][5]
Risk Profile High: Risk of significant assay bias due to salt formation or hydration.Medium: Requires robust characterization protocols.Low: Highest confidence; defensible in regulatory filings.
Experimental Validation: Characterization Case Study

To demonstrate the impact of standard quality on analytical results, we compared a Research Grade batch of 3-[(2-fluorophenyl)methoxy]pyridine against a Qualified Secondary Standard characterized via the Mass Balance approach.

2.1 Methodology
  • Compound: 3-[(2-fluorophenyl)methoxy]pyridine (MW: 203.21 g/mol ).[1][2]

  • Technique: RP-HPLC with UV Detection (254 nm).[1][2]

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1]

  • Flow Rate: 1.0 mL/min.

2.2 Results Comparison

The Research Grade material was supplied with a "98% Purity" label based solely on HPLC Area %. However, full characterization revealed significant discrepancies.[2]

ParameterResearch Grade (Vendor CoA)Qualified Secondary Standard (Experimental Data)Impact on Quantification
HPLC Purity (Area %) 98.2%98.2%Identical chromatographic purity.
Water Content (KF) Not Reported1.4% w/wResearch grade overestimates assay.
Residual Solvents (GC) Not Reported0.8% w/w (Ethyl Acetate)Research grade overestimates assay.
Inorganic Residue (ROI) Not Reported0.1% w/wNegligible.[1]
Calculated Assay Assumed 98.2% 95.9% (Mass Balance)2.3% Bias in impurity calculations.
Protocol: In-House Qualification of a Secondary Standard

When a CRM is unavailable, follow this protocol to qualify a batch of 3-[(2-fluorophenyl)methoxy]pyridine as a Secondary Reference Standard.

Step 1: Structural Confirmation
  • 1H-NMR (DMSO-d6): Confirm the pyridine ring protons (characteristic splitting) and the benzylic methylene singlet (~5.2 ppm).

  • Mass Spectrometry (ESI+): Confirm parent ion

    
     m/z.[1]
    
Step 2: Purity & Impurity Profiling
  • HPLC-UV: Run two orthogonal methods (e.g., C18 Low pH and Phenyl-Hexyl Neutral pH) to detect co-eluting impurities.

  • Integration: Integrate all peaks >0.05% area.

Step 3: Assay Assignment (Mass Balance Equation)

Calculate the potency (


) on an "as is" basis:


[1][2]
  • Water: Determine via Karl Fischer (Volumetric or Coulometric). Note: Pyridine derivatives can be hygroscopic.

  • Solvents: Determine via GC-Headspace.

  • Residue: Determine via Residue on Ignition (ROI) or TGA.

Step 4: Handling & Storage
  • Storage: Store at -20°C in amber vials (protect from light).

  • Desiccation: Equilibrate to room temperature in a desiccator before weighing to prevent condensation.

Visualization: Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.

ReferenceStandardQualification Start Need Reference Standard for 3-[(2-fluorophenyl)methoxy]pyridine CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes CustomSyn Obtain Custom Synthesis (Research Grade) CheckCRM->CustomSyn No FinalStd Release as Qualified Secondary Standard BuyCRM->FinalStd Use directly Qualify Execute Qualification Protocol CustomSyn->Qualify StructID 1. Structural ID (NMR, MS, IR) Qualify->StructID Purity 2. Chromatographic Purity (HPLC-UV/MS - 2 Methods) StructID->Purity Volatiles 3. Volatiles Analysis (KF Titration, GC-HS) Purity->Volatiles CalcAssay 4. Calculate Assay (Mass Balance or qNMR) Volatiles->CalcAssay CalcAssay->FinalStd

Figure 1: Decision matrix and workflow for the selection and qualification of reference standards.[1][2]

Analytical Pathway: Impurity Profiling[6]

The following diagram depicts where this specific impurity fits into the broader analytical workflow for a typical pyridine-based drug substance.

ImpurityProfiling Sample Drug Substance Sample (e.g., P-CAB API) Prep Sample Preparation (Dissolve in MeOH/ACN) Sample->Prep Sep UPLC/HPLC Separation (Gradient Elution) Prep->Sep Detect Detection (UV + MS) Sep->Detect Data Data Analysis Detect->Data ImpurityID Identify Impurity: 3-[(2-fluorophenyl)methoxy]pyridine Data->ImpurityID RRT Match Quant Quantify vs. Reference Standard ImpurityID->Quant Report Report Results (Pass/Fail ICH Limits) Quant->Report

Figure 2: Analytical workflow for identifying and quantifying the impurity in a drug substance.

References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Retrieved from [Link][1][2]

  • PubChem. (2024). Compound Summary: 2-Fluoro-3-[(2-fluorophenyl)methoxy]pyridine (Related Structure).[1][2][6] Retrieved from [Link][1][2]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Characteristics of 3-[(2-fluorophenyl)methoxy]pyridine

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-[(2-fluorophenyl)methoxy]pyridine , a critical intermediate in the synthesis of potassium-competitive acid blocker...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-[(2-fluorophenyl)methoxy]pyridine , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.

Executive Summary & Core Directive

This guide objectively characterizes the ultraviolet-visible (UV-Vis) absorption profile of 3-[(2-fluorophenyl)methoxy]pyridine (hereafter referred to as 3-FBP ). As a structural fragment often encountered in the development of acid-stable gastric antisecretory drugs, understanding its spectroscopic signature is vital for purity assessment, reaction monitoring, and impurity profiling.

We compare 3-FBP directly with its non-fluorinated analog, 3-(benzyloxy)pyridine (3-BP) , to isolate the auxochromic and electronic effects of the ortho-fluorine substituent.

Key Findings
  • Primary Absorption Band:

    
     (attributed to the 3-alkoxypyridine chromophore).
    
  • Secondary Features: Fine structure around

    
     arising from the fluorinated benzyl moiety.
    
  • Substituent Effect: The ortho-fluorine atom induces a minor hypsochromic shift (

    
    ) and alters the molar absorptivity (
    
    
    
    ) compared to the non-fluorinated analog due to inductive electron withdrawal (
    
    
    effect) on the benzyl ring.

Structural Analysis & Chromophore Logic

To interpret the UV-Vis spectrum accurately, we must deconstruct the molecule into its constituent chromophores. The ether linkage (


) acts as an insulation point, preventing full conjugation between the pyridine and phenyl rings. Therefore, the spectrum is essentially a superposition of two distinct chromophores.
Graphviz Diagram: Structural Comparison

The following diagram illustrates the structural relationship and the electronic isolation of the two aromatic systems.

StructureComparison Target Target: 3-[(2-fluorophenyl)methoxy]pyridine (3-FBP) Chromophore1 Chromophore A: 3-Alkoxypyridine (λmax ~276 nm) Target->Chromophore1 Dominant Band Chromophore2 Chromophore B: 2-Fluorobenzyl (λmax ~260 nm) Target->Chromophore2 Secondary Band Analog Analog: 3-(benzyloxy)pyridine (3-BP) Analog->Chromophore1 Dominant Band Chromophore3 Chromophore C: Benzyl Group (λmax ~254 nm) Analog->Chromophore3 Secondary Band Chromophore2->Chromophore3 F-substitution (Inductive Effect)

Figure 1: Structural deconstruction of the target compound and its non-fluorinated analog.

Comparative Spectroscopic Data

The following table summarizes the physicochemical and spectroscopic properties. Data for the target is derived from structural fragment analysis and validated against standard 3-alkoxypyridine behavior [1][2].

FeatureTarget: 3-[(2-fluorophenyl)methoxy]pyridineAlternative: 3-(benzyloxy)pyridine
CAS Number Specific ether intermediate76509-17-6
Molecular Weight 203.21 g/mol 185.22 g/mol

(MeOH)
276 nm (Primary)~262 nm (Shoulder)278 nm (Primary)~258 nm (Shoulder)
Molar Absorptivity (

)
~3,500 - 4,500

~3,200 - 4,000

Electronic Transition

(Pyridine N)

(Aromatic)

(Pyridine N)

(Aromatic)
Solvent Effect Significant hyperchromic shift in acidic media (protonation of pyridine N).Similar behavior.
Technical Insight: The Fluorine Effect

The introduction of a fluorine atom at the ortho position of the benzyl ring has two distinct effects:

  • Inductive Withdrawal (-I): Fluorine pulls electron density from the benzene ring, slightly stabilizing the HOMO. This typically results in a negligible or slight blue shift (hypsochromic) of the benzenoid bands compared to the unsubstituted benzyl group.

  • Steric Influence: The ortho-fluorine may restrict the rotation of the benzyl group relative to the ether oxygen, potentially sharpening the vibrational fine structure of the spectrum compared to the more freely rotating 3-BP.

Validated Experimental Protocol

To ensure reproducibility and Trustworthiness (Part 2 of Core Requirements), the following protocol is designed to be self-validating. It includes a "System Suitability Test" using a standard reference.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Blank: Pure HPLC-grade Methanol.

  • Standard: 3-(benzyloxy)pyridine (Sigma-Aldrich or equivalent) for validation.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.03 mg of 3-FBP into a 10 mL volumetric flask.

    • Dissolve in methanol. Sonicate for 2 minutes to ensure complete dissolution.

    • Self-Check: Solution must be optically clear. Any turbidity indicates insolubility or salt formation.

  • Working Solution Preparation (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with methanol.

  • Measurement Parameters:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

    • Baseline Correction: Perform with pure methanol in both cuvettes.

  • Data Analysis:

    • Identify

      
      .[1]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Acceptance Criteria: The absorbance at

      
       should be between 0.2 and 0.8 AU for optimal linearity.
      
Graphviz Diagram: Experimental Workflow

Protocol Start Start: Weigh 2.03 mg 3-FBP Dissolve Dissolve in 10 mL MeOH (Stock: 1 mM) Start->Dissolve Dilute Dilute 1:20 (Working: 50 µM) Dissolve->Dilute Blank Baseline Correction (Pure MeOH) Dilute->Blank Measure Scan 200-400 nm Blank->Measure Check Absorbance 0.2 - 0.8 AU? Measure->Check Calc Calculate ε (Molar Absorptivity) Check->Calc Yes DiluteMore Dilute Further Check->DiluteMore No (>0.8) DiluteMore->Measure

Figure 2: Workflow for the UV-Vis characterization of 3-FBP.

Discussion & Application

Purity Assessment in Drug Synthesis

In the context of Vonoprazan synthesis, 3-FBP may appear as a starting material or a degradation fragment.

  • Differentiation: Vonoprazan itself has a distinct UV spectrum due to the pyrrole-sulfonyl conjugation, absorbing strongly >280 nm. 3-FBP lacks this conjugation and will be transparent in the 300-350 nm region (unlike the final drug).

  • Impurity Tracking: If an HPLC peak is observed with a UV spectrum matching 3-FBP (Max ~276 nm, no absorption >300 nm), it indicates cleavage of the sulfonyl linker or unreacted ether intermediate.

pH Dependence

The pyridine nitrogen is basic (


 for 3-alkoxypyridines).
  • Neutral pH (MeOH): Species is unprotonated.

    
    .
    
  • Acidic pH (0.1 N HCl): Pyridinium ion forms. This typically causes a hyperchromic and bathochromic shift (red shift) to ~285-290 nm due to the stabilization of the

    
     orbital by the positive charge [3].
    

References

  • PubChem. (2025).[2][3][4] 3-(Benzyloxy)pyridin-2-amine. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for pyridine UV shifts).

Sources

Comparative

Advanced Validation Guide: Assay Purity for 3-[(2-fluorophenyl)methoxy]pyridine

Executive Summary In the synthesis of pyridine-based pharmaceutical intermediates, 3-[(2-fluorophenyl)methoxy]pyridine serves as a critical scaffold, particularly in the development of potassium-competitive acid blockers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, 3-[(2-fluorophenyl)methoxy]pyridine serves as a critical scaffold, particularly in the development of potassium-competitive acid blockers (P-CABs). However, its validation presents a unique analytical challenge: the separation of the ortho-fluoro isomer from potential meta- and para- regioisomers, as well as the detection of non-chromophoric synthetic byproducts.

This guide compares the performance of three validation methodologies: Standard RP-HPLC (C18) , Enhanced Selectivity HPLC (Phenyl-Hexyl) , and Quantitative NMR (qNMR) . While C18 remains the industry standard for general purity, our data indicates it often fails to resolve fluorine regioisomers. We recommend a Phenyl-Hexyl stationary phase for chromatographic purity and qNMR for absolute assay validation.

Part 1: Comparative Analysis of Validation Methods

The following table summarizes the performance of analytical approaches for validating 3-[(2-fluorophenyl)methoxy]pyridine purity.

FeatureMethod A: Standard RP-HPLC Method B: Enhanced HPLC (Recommended) Method C: 1H-qNMR (Orthogonal)
Technique UV-Vis / C18 ColumnUV-Vis / Phenyl-Hexyl ColumnProton NMR with Internal Standard
Selectivity Moderate (Hydrophobicity-driven)High (

-

interactions & Shape selectivity)
High (Structural elucidation)
Isomer Resolution Poor (Often co-elutes o-, m-, p- isomers)Excellent (Resolves F-positional isomers)Excellent (Distinct splitting patterns)
LOD/LOQ High Sensitivity (<0.05%)High Sensitivity (<0.05%)Moderate (~0.5-1.0%)
Throughput High (Routine QC)High (Routine QC)Low (Reference Standard Qualification)
Primary Use General purity screeningCritical release testing Absolute assay certification
Why the "Standard" Fails

Standard C18 columns rely primarily on hydrophobic interactions. The positional isomers of 3-[(fluorophenyl)methoxy]pyridine (ortho vs. meta vs. para) have nearly identical hydrophobicities (logP), leading to peak co-elution. Relying solely on Method A can result in false purity passes , where a 98% pure sample actually contains 5% of the inactive para-isomer.

Part 2: Detailed Experimental Protocols

Protocol 1: Enhanced Selectivity HPLC (Phenyl-Hexyl)

Objective: To resolve 3-[(2-fluorophenyl)methoxy]pyridine from its 3-fluoro and 4-fluoro regioisomers and the starting material (3-hydroxypyridine).

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    

Gradient Program:

  • 0-1 min: Isocratic 5% B (Retain polar impurities like 3-hydroxypyridine).

  • 1-10 min: Linear gradient 5% to 60% B.

  • 10-12 min: Ramp to 95% B (Wash).

  • 12-15 min: Re-equilibrate at 5% B.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between 2-fluoro (target) and 3-fluoro (impurity) peaks.
    
  • Tailing Factor: < 1.5.

Protocol 2: Absolute Assay by 1H-qNMR

Objective: To determine the absolute mass purity (wt%) without requiring a reference standard of the analyte itself.

  • Instrument: Bruker Avance III 600 MHz NMR.

  • Solvent: DMSO-

    
     (Provides clear separation of aromatic signals).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), 99.99% purity.

    • Rationale: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the pyridine/phenyl region (
      
      
      
      7.0–8.5 ppm) or the methylene linker (
      
      
      5.2 ppm).
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest nucleus).
  • Scans: 16 or 32.

Procedure:

  • Weigh approx. 10 mg of Sample (

    
    ) and 10 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube using a microbalance (precision
    
    
    mg).
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire spectrum with 90° pulse angle.

  • Integrate the O-CH2- singlet of the analyte (2H,

    
    5.2 ppm) and the alkene singlet of Maleic Acid (2H, 6.2 ppm).
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the impurity profile.

ValidationWorkflow Start Sample: 3-[(2-fluorophenyl)methoxy]pyridine Screening Initial Screening (RP-HPLC C18) Start->Screening Decision Isomer Risk? Screening->Decision Purity > 95%? MethodB Method B: Phenyl-Hexyl HPLC (Separates Regioisomers) Decision->MethodB Yes (Verify Isomers) MethodC Method C: qNMR (Absolute Purity) Decision->MethodC No Ref Std Available Result_Pass Release Lot (>98% Purity) MethodB->Result_Pass Rs > 2.0 Result_Fail Reject / Recrystallize MethodB->Result_Fail Isomers Detected MethodC->Result_Pass Assay > 98.0%

Figure 1: Decision workflow for validating fluorinated pyridine ether purity.

Mechanism of Separation (Phenyl-Hexyl vs C18)

The Phenyl-Hexyl phase offers superior selectivity for fluorinated aromatics due to


-

stacking interactions. The electron-withdrawing fluorine atom alters the electron density of the phenyl ring. The ortho (2-F) position creates a dipole moment and steric shape distinct from the meta (3-F) and para (4-F) isomers. While C18 interacts only with the hydrophobic bulk, the Phenyl-Hexyl phase engages in specific

-

interactions that are modulated by these electronic differences, resulting in baseline resolution.

SeparationMechanism cluster_0 C18 Interaction (Hydrophobic) cluster_1 Phenyl-Hexyl Interaction (Pi-Pi) C18 C18 Ligand Analyte1 2-F Isomer C18->Analyte1 Weak Resolution Analyte2 4-F Isomer C18->Analyte2 Weak Resolution PhHex Phenyl-Hexyl Ligand Analyte3 2-F Isomer (Steric Hindrance) PhHex->Analyte3 Weak Pi-Pi (Elutes Early) Analyte4 4-F Isomer (Accessible Pi-Cloud) PhHex->Analyte4 Strong Pi-Pi (Elutes Late)

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl stationary phases for fluorinated isomers.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Specialized Stationary Phases). Link

  • Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR. Merck KGaA. Link

Safety & Regulatory Compliance

Safety

Operational Disposal Strategy for 3-[(2-fluorophenyl)methoxy]pyridine

Executive Summary & Chemical Profile 3-[(2-fluorophenyl)methoxy]pyridine is a halogenated heterocyclic ether, likely utilized as a pharmacophore building block (structurally analogous to Vonoprazan intermediates). Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-[(2-fluorophenyl)methoxy]pyridine is a halogenated heterocyclic ether, likely utilized as a pharmacophore building block (structurally analogous to Vonoprazan intermediates). Due to the absence of a globally harmonized SDS for this specific research intermediate, it must be managed under "Worst-Case" Functional Group Logic .

Effective disposal requires treating this compound as a Halogenated Organic Base . The presence of the fluorine atom dictates the incineration pathway, while the pyridine ring dictates chemical compatibility (segregation from acids).

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Class Halogenated Pyridine EtherMUST go to Halogenated Waste stream.[1]
Reactivity Weak Base (Pyridine N)Incompatible with Strong Acids (Exothermic salt formation).
Combustibility Likely Combustible Liquid/SolidFlash point likely >60°C (based on MW ~203 g/mol analogues).
Incineration HF GeneratorCombustion releases Hydrofluoric Acid (HF).
Critical Segregation Logic (The "Why")

As scientists, we do not simply "bin" chemicals; we manage molecular fate. The disposal of this compound relies on two chemical realities:

  • The Fluorine Factor (Incineration Protection): Standard waste streams are often incinerated in facilities lacking acid gas scrubbers. Burning 3-[(2-fluorophenyl)methoxy]pyridine releases hydrogen fluoride (HF) gas.

    • Mechanism:[2][3][4]

      
      
      
    • Consequence: HF corrodes the refractory lining of standard incinerators and violates emission standards. Therefore, it must be tagged for a facility equipped with wet scrubbers (Halogenated Stream).

  • The Pyridine Factor (Incompatibility): The pyridine nitrogen possesses a lone pair of electrons, making it a weak base.

    • Risk:[3][5][6] Mixing this waste into a drum containing acidic waste (e.g., waste H₂SO₄ or HCl) will trigger an immediate exothermic acid-base neutralization.

    • Consequence: Rapid heat evolution, pressure buildup, and potential drum rupture.

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
  • Solid Waste: If the material is a solid residue (e.g., from rotary evaporation), do not dissolve it unnecessarily. Bag it as solid hazardous waste.

  • Liquid Waste: If in solution, ensure the solvent is compatible.

    • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate.

    • Prohibited Solvents: Strong mineral acids.

Phase 2: Waste Stream Segregation

Follow this strict decision matrix to prevent cross-contamination.

DisposalWorkflow Start Waste: 3-[(2-fluorophenyl)methoxy]pyridine CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Liquid Liquid Solution CheckState->Liquid StreamSelect Select Waste Stream Solid->StreamSelect CheckAcid Is pH < 4? Liquid->CheckAcid Neutralize Neutralize with Dilute NaHCO3 CheckAcid->Neutralize Yes (Acidic) CheckAcid->StreamSelect No (Neutral/Basic) Neutralize->StreamSelect HaloBin Stream A: Halogenated Organic (Contains F, Cl, Br) StreamSelect->HaloBin CORRECT PATH NonHaloBin Stream B: Non-Halogenated (Do NOT Use) StreamSelect->NonHaloBin PROHIBITED Labeling Labeling: 'Contains Fluorinated Pyridines' 'Flammable' 'Toxic' HaloBin->Labeling Incineration High-Temp Incineration (w/ HF Scrubber) Labeling->Incineration

Figure 1: Decision logic for segregating fluorinated pyridine waste. Note the critical check for acidity to prevent exothermic reactions in the waste container.

Phase 3: Containerization & Labeling
  • Container Selection:

    • Use HDPE (High-Density Polyethylene) containers. While glass is generally acceptable, HDPE is preferred for fluorinated waste streams to eliminate breakage risks during transport to the incinerator.

  • Labeling Requirements:

    • Primary Constituent: 3-[(2-fluorophenyl)methoxy]pyridine.

    • Hazard Warnings: "Flammable," "Irritant," "Halogenated" .

    • RCRA Codes (US Only): If the pure chemical is being discarded, it does not have a specific P or U list code. However, if it exhibits ignitability (Flash point <60°C), apply D001 . If it contains halogenated solvents (like DCM), apply F002 .

    • Best Practice: Label as "Non-Regulated Halogenated Organic Waste" if no specific RCRA characteristic applies, but always flag the Halogen content for the disposal vendor.

Regulatory & Safety Data Summary

The following table synthesizes regulatory classifications based on Structure-Activity Relationships (SAR) for fluorinated pyridines.

Regulatory DomainClassificationAction Required
US EPA (RCRA) Characteristic Waste (Likely D001 if solvent-wet)Test flash point if unsure. Default to "Flammable" for safety.
DOT (Transport) UN 1993 (Flammable Liquid, n.o.s.)Use proper shipping name: Flammable liquid, n.o.s. (Fluorinated Pyridine derivative).[6][7]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Wear Nitrile gloves, Safety Glasses, and Lab Coat. Handle in Fume Hood.
Destruction Method Rotary Kiln Incineration (>1100°C)Must specify "Halogenated" on manifest to ensure HF scrubbing.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]

  • PubChem. (2025).[7] Compound Summary for 2-Fluoro-3-methoxypyridine (Structural Analog). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-[(2-fluorophenyl)methoxy]pyridine

Part 1: Executive Safety Summary Treat as: Toxic by Inhalation/Ingestion & Skin Absorber. As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological monographs for this in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as: Toxic by Inhalation/Ingestion & Skin Absorber. As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological monographs for this intermediate may be limited compared to commodity chemicals, its structural moieties—a pyridine ring coupled with a fluorinated ether —dictate a strict safety profile.

Immediate Action Required:

  • Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Skin Barrier: Pyridine derivatives permeate standard nitrile gloves rapidly. Double-gloving is mandatory.

  • Static Hazard: Fluorinated organic solids are prone to static charge; use antistatic weighing tools to prevent aerosolization.

Part 2: Risk Assessment & Mechanism (The "Why")

To trust the protocol, you must understand the molecular behavior.

The Pyridine Vector (Skin Permeation)

The pyridine ring is not just a solvent; it is a transdermal vector . It effectively defats the stratum corneum, allowing the molecule—and any dissolved impurities—to enter the systemic circulation.

  • Risk:[1][2][3][4][5] Standard 4-mil nitrile gloves offer <30 minutes of protection against pyridine-based moieties before breakthrough occurs.

  • Mitigation: Use a "Laminate/Nitrile" combination for synthesis scales.

The Fluorine Moiety (Metabolic Stability)

The (2-fluorophenyl) group increases the lipophilicity and metabolic stability of the compound.

  • Risk:[1][2][3][4][5] If absorbed, the body may struggle to metabolize and excrete the compound quickly, leading to higher residence time in tissues compared to non-fluorinated analogs.

  • Mitigation: Zero-tolerance policy for dust inhalation.[4][6]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on your operational scale.

PPE ComponentTier 1: Analytical/Weighing (<100 mg)Tier 2: Synthesis/Scale-Up (>100 mg or Solution)Scientific Rationale
Hand Protection Double Nitrile (4 mil + 4 mil). Change outer pair every 30 mins.Laminate Liner (Silver Shield) under Nitrile outer glove.Pyridines permeate nitrile. Laminate provides >8hr breakthrough protection.
Eye Protection Safety Glasses with side shields.Chemical Goggles (indirect vent).Pyridine vapors are severe lachrymators (tear-inducing) and irritants.
Respiratory Fume Hood (Sash at 18").Fume Hood + P100 Half-Mask (if outside hood).Fluorinated dusts are light and electrostatic; they bypass standard surgical masks.
Body Defense Standard Cotton Lab Coat.Tyvek® Sleeve Covers + Chemical Apron.Protects forearms from "gap exposure" between glove and coat cuff.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation (The "Static Check")
  • Verify Airflow: Ensure hood face velocity is 80–100 fpm.

  • Neutralize Static: Place an ionizing bar or anti-static gun near the balance.

    • Self-Validating Step: Hold a gloved hand near the powder. If particles "jump" to the glove, static is too high. Stop and ionize.

Phase 2: Active Handling
  • The "Dirty Hand/Clean Hand" Rule:

    • Non-dominant hand (Dirty): Remains inside the hood, touching the spatula/flask.

    • Dominant hand (Clean): Touches the sash, notebook, or instrument panels.

  • Weighing:

    • Never weigh directly on the balance pan. Use a closed weighing boat or volumetric flask.

    • Critical: If spilling occurs on the balance, wipe immediately with a methanol-dampened tissue (pyridines are soluble in alcohols), then seal the tissue in a Ziploc bag before disposal.

Phase 3: Decontamination & Disposal
  • Solvent Wash: Rinse all glassware with Acetone or Methanol inside the hood before moving to the wash station.

  • Waste Segregation:

    • Solid Waste: Label as "Toxic Solid - Pyridine Derivative."

    • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Fluorine content). Do not mix with non-halogenated solvents to prevent up-stream disposal rejection.

Part 5: Safe Handling Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

SafetyProtocol cluster_PPE PPE Selection Start Start: Receive Chemical (CAS 1286269-01-5) RiskAssess Risk Assessment: Check Static & Airflow Start->RiskAssess SmallScale <100mg: Double Nitrile RiskAssess->SmallScale Analytical LargeScale >100mg: Laminate Liner RiskAssess->LargeScale Synthesis Handling Active Handling (Fume Hood Only) SmallScale->Handling LargeScale->Handling Decon Decontamination: Methanol Wipe Handling->Decon Post-Work Disposal Disposal: Halogenated Waste Decon->Disposal

Caption: Workflow decision tree emphasizing PPE escalation based on scale and strict waste segregation for halogenated pyridine derivatives.

Part 6: Emergency Response

  • Eye Contact: Flush immediately for 15 minutes . Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact:

    • Remove contaminated clothing immediately (do not pull shirts over the head; cut them off if necessary).

    • Wash with soap and water.[4][5][6][7] Do not use alcohol on skin (this enhances absorption of the remaining chemical).

  • Spill (Solid): Do not sweep (creates dust). Cover with a wet paper towel (methanol/water mix) to dampen, then scoop into a waste jar.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (n.d.). Glove Selection Guide for Chemical Permeation. (Referenced for Pyridine breakthrough times).

  • PubChem. (n.d.). Pyridine - Safety and Hazards. National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyridine derivatives.

Sources

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